Product packaging for Carbacyclin(Cat. No.:CAS No. 69552-46-1; 69609-77-4)

Carbacyclin

Cat. No.: B2693374
CAS No.: 69552-46-1; 69609-77-4
M. Wt: 350.499
InChI Key: XZFRIPGNUQRGPI-WLPVIMDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbacyclin is a prostanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B2693374 Carbacyclin CAS No. 69552-46-1; 69609-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-WLPVIMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69552-46-1
Record name Carbacyclin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Carbacyclin's Mechanism of Action in Platelets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the activation of the prostacyclin (IP) receptor on the platelet surface, initiating a signaling cascade that ultimately elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a number of downstream targets, leading to the inhibition of key processes in platelet activation, including intracellular calcium mobilization, granule secretion, and conformational changes in integrin receptors. This technical guide provides a comprehensive overview of this compound's molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its anti-platelet effects.

Core Mechanism of Action: From Receptor to Response

This compound exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin. The key steps in its mechanism of action are as follows:

  • IP Receptor Binding: this compound binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet membrane.[1][2]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs), causing the dissociation of its α-subunit (Gαs).[3]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.[1][4]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, which collectively inhibit platelet activation and aggregation.

Quantitative Data Summary

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentration.

Table 1: Receptor Binding Affinity of Prostacyclin Analogues

CompoundReceptorSpeciesAssay TypeK i (nM)
This compoundIP ReceptorHumanCompetitive Binding~2.0 (pKi 8.7)
IloprostIP ReceptorHumanCompetitive Binding3.9
TreprostinilIP ReceptorHumanCompetitive Binding32

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

AgonistPlatelet SourceIC 50
Tumor Cell-InducedRat~10-fold less potent than Prostacyclin
ADPHumanData not consistently available in searched literature
CollagenHumanData not consistently available in searched literature

Signaling Pathways and Visualizations

The signaling cascade initiated by this compound is crucial to its anti-aggregatory effects.

Carbacyclin_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Inhibition Inhibition of Platelet Aggregation Downstream->Inhibition

This compound Signaling Pathway in Platelets

Activation of PKA leads to the phosphorylation of several key substrates within the platelet, which collectively inhibit aggregation. These substrates include:

  • Vasodilator-stimulated phosphoprotein (VASP): Phosphorylation of VASP is associated with the inhibition of actin polymerization and platelet shape change.

  • Inositol trisphosphate (IP3) receptor: PKA-mediated phosphorylation inhibits the IP3 receptor, leading to a decrease in the release of calcium from intracellular stores.

  • Rap1b: Phosphorylation of Rap1b, a small G-protein, inhibits the conformational activation of the integrin αIIbβ3 receptor, which is necessary for fibrinogen binding and platelet aggregation.

  • Glycoprotein Ibβ (GPIbβ): PKA can phosphorylate GPIbβ, a component of the von Willebrand factor receptor, potentially modulating platelet adhesion.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro.

Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Detailed Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a standard concentration of an agonist (e.g., ADP, collagen).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • An IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 10-15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Equilibrate Equilibrate PRP (37°C with stirring) Calibrate->Equilibrate Add_this compound Add this compound or Vehicle Equilibrate->Add_this compound Add_Agonist Add Agonist (e.g., ADP, Collagen) Add_this compound->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

References

The Carbacyclin-cAMP Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carbacyclin signaling pathway, with a core focus on its modulation of cyclic adenosine monophosphate (cAMP). This compound, a stable synthetic analog of prostacyclin (PGI2), is a valuable tool for investigating the physiological and pathological roles of the prostacyclin receptor (IP receptor) and its downstream signaling cascades. This document details the molecular mechanisms, quantitative parameters, and key experimental methodologies relevant to the study of this compound-induced cAMP signaling, intended to support research and development in areas such as cardiovascular diseases, platelet aggregation, and inflammation.

Core Signaling Pathway

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The canonical signaling pathway initiated by this compound binding to the IP receptor is outlined below.

Mechanism of Action

This compound, acting as a potent agonist, binds to the IP receptor, which is coupled to a stimulatory G-protein (Gs).[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then directly interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an elevation of intracellular cAMP levels.[1][2]

This increase in cAMP serves as a second messenger signal, activating cAMP-dependent protein kinase (PKA). PKA, a serine/threonine kinase, subsequently phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and eliciting a wide array of cellular responses such as vasodilation and inhibition of platelet aggregation.

Carbacyclin_cAMP_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Gs_protein Gs Protein (αβγ) IP_Receptor->Gs_protein Activation AC Adenylyl Cyclase Gs_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylation Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response

This compound-cAMP Signaling Pathway

Quantitative Data

The potency and efficacy of this compound and related prostacyclin analogs are determined by their binding affinity for the IP receptor and their ability to stimulate cAMP production. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinity of Prostacyclin Analogs

CompoundReceptorSpeciesAssay TypeKi (nM)Reference
IloprostProstacyclin (IP) ReceptorHumanRadioligand Competition Binding3.9
TreprostinilProstacyclin (IP) ReceptorHumanRadioligand Competition Binding32

Table 2: Functional Potency (cAMP Elevation) of Prostacyclin Analogs

CompoundCell TypeEC50 (nM)Reference
This compoundHuman Platelets~10-100 (Estimated)
IloprostNot Specified0.37
TreprostinilNot Specified1.9

Note: EC50 represents the concentration of an agonist that gives a half-maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-cAMP signaling pathway.

Protocol 1: Measurement of cAMP Accumulation in Human Platelets

This protocol describes a competitive immunoassay for measuring changes in intracellular cAMP levels in response to this compound treatment, using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Materials:

  • This compound sodium salt

  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) solution

  • Phosphate-Buffered Saline (PBS)

  • Tyrode's buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP assay kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Platelet Isolation:

    • Collect human whole blood into tubes containing ACD as an anticoagulant.

    • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the PRP and add a PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2 x 108 platelets/mL).

  • This compound Treatment:

    • Aliquot 50 µL of the platelet suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound sodium salt in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 10-15 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

    • Incubate the plate for the recommended time to allow for competitive binding to reach equilibrium.

    • Read the plate on a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value of this compound from the dose-response curve.

cAMP_Assay_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Blood Human Whole Blood + ACD PRP Platelet-Rich Plasma (PRP) (200g centrifugation) Blood->PRP Platelets Isolated Platelets (1000g centrifugation) PRP->Platelets Resuspend Resuspend in Tyrode's Buffer + PDE Inhibitor Platelets->Resuspend Aliquot Aliquot Platelets into 96-well plate Resuspend->Aliquot Add_this compound Add this compound (Serial Dilutions) Aliquot->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Lyse Lyse Cells Incubate->Lyse Assay Perform Competitive Immunoassay (cAMP Kit) Lyse->Assay Read Read Plate Assay->Read Std_Curve Generate Standard Curve Read->Std_Curve Calc_cAMP Calculate [cAMP] Std_Curve->Calc_cAMP Dose_Response Plot Dose-Response Curve Calc_cAMP->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Workflow for cAMP Accumulation Assay
Protocol 2: Radioligand Competition Binding Assay

This protocol provides a generalized method for determining the receptor binding affinity of a test compound like this compound for the IP receptor using a competitive radioligand binding assay.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293, CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor agonist or antagonist (e.g., [³H]-iloprost).

  • Test Compound: this compound sodium salt.

  • Non-specific Binding Control: A high concentration of a known, unlabeled IP receptor agonist (e.g., 10 µM iloprost).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Scintillation Counter.

Procedure:

  • Incubation Mixture Preparation:

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

    • For the determination of total binding, omit the test compound.

    • For the determination of non-specific binding, add the non-specific binding control.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • After drying the filters, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding of the radioligand.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Logic cluster_conditions Binding Conditions cluster_measurement Measurement cluster_calculation Calculation & Analysis Total Total Binding: Membranes + Radioligand Measure_Total Measure Radioactivity (CPM) Total->Measure_Total NSB Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand Measure_NSB Measure Radioactivity (CPM) NSB->Measure_NSB Competition Competition Binding: Membranes + Radioligand + Test Compound (this compound) Measure_Competition Measure Radioactivity (CPM) Competition->Measure_Competition Specific_Binding Specific Binding = Total Binding - NSB Measure_Total->Specific_Binding Measure_NSB->Specific_Binding Percent_Inhibition % Inhibition vs [Test Compound] Measure_Competition->Percent_Inhibition Specific_Binding->Percent_Inhibition Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Percent_Inhibition->Curve_Fit IC50 Determine IC50 Curve_Fit->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Logical Flow of a Competition Binding Assay

References

Synthesis of Carbacyclin from Corey Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a stable and potent synthetic analog of prostacyclin (PGI2), is a valuable molecule in cardiovascular research due to its antiplatelet and vasodilatory properties. Its synthesis has been a subject of significant interest, with a common and effective strategy commencing from the readily available chiral building block, the Corey lactone. This technical guide provides an in-depth overview of a representative synthetic route from Corey lactone to this compound, detailing the experimental protocols for each key transformation and presenting quantitative data in a clear, tabular format. The synthetic workflow is also visualized using a logical relationship diagram to facilitate a comprehensive understanding of the process.

Introduction

Prostacyclin (PGI2) is a naturally occurring prostanoid with potent vasodilatory and anti-platelet aggregation effects. However, its clinical utility is limited by its chemical instability. This compound, a synthetic analog where the enol ether oxygen of PGI2 is replaced by a methylene group, exhibits enhanced stability while retaining the desirable biological activities. The Corey lactone, a versatile chiral intermediate, provides a stereocontrolled and convergent platform for the synthesis of various prostaglandins and their analogs, including this compound. This guide outlines a well-established synthetic pathway from Corey lactone to this compound, focusing on the key chemical transformations and providing detailed experimental procedures.

Overall Synthetic Strategy

The synthesis of this compound from Corey lactone can be conceptually divided into the following key stages:

  • Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

  • Oxidation and ω-Side Chain Introduction: The primary alcohol is selectively oxidized to an aldehyde, which then undergoes a Horner-Wadsworth-Emmons reaction to introduce the lower (ω) side chain.

  • Reduction of the Lactone: The lactone functionality is reduced to a lactol (a cyclic hemiacetal).

  • α-Side Chain Introduction: A Wittig reaction is employed to introduce the upper (α) side chain.

  • Deprotection and Hydrolysis: Removal of the protecting groups and hydrolysis of the ester functionality yields the final this compound molecule.

The overall workflow is depicted in the following diagram:

Synthesis_Workflow CoreyLactone Corey Lactone Diol ProtectedLactone Protected Corey Lactone CoreyLactone->ProtectedLactone Protection CoreyAldehyde Corey Aldehyde ProtectedLactone->CoreyAldehyde Oxidation Enone Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction Lactol Lactol Intermediate Enone->Lactol Reduction Protectedthis compound Protected this compound Ester Lactol->Protectedthis compound Wittig Reaction This compound This compound Protectedthis compound->this compound Deprotection & Hydrolysis

Caption: Overall synthetic workflow from Corey Lactone to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound from Corey lactone. The quantitative data, including yields and key analytical parameters, are summarized in the subsequent tables.

Step 1: Protection of Corey Lactone Diol

The diol of the Corey lactone is protected, for example, as a bis(tert-butyldimethylsilyl) ether, to prevent interference from the acidic protons of the hydroxyl groups in subsequent reactions.

Experimental Protocol:

To a solution of Corey lactone diol (1 equivalent) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation to Corey Aldehyde and Horner-Wadsworth-Emmons Reaction

The protected primary alcohol is selectively oxidized to the corresponding aldehyde. This "Corey aldehyde" is then subjected to a Horner-Wadsworth-Emmons reaction to install the ω-side chain.

Experimental Protocol:

  • Oxidation: To a solution of the protected Corey lactone (1 equivalent) in anhydrous dichloromethane (DCM) is added pyridinium chlorochromate (PCC, 1.5 equivalents) and Celite. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated to afford the crude Corey aldehyde, which is used in the next step without further purification.

  • Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added dimethyl (2-oxoheptyl)phosphonate (1.2 equivalents) dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of the crude Corey aldehyde in THF is then added, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the enone intermediate.

Step 3: Reduction to the Lactol

The lactone carbonyl is selectively reduced to a lactol (hemiacetal) using a hydride reducing agent.

Experimental Protocol:

A solution of the enone intermediate (1 equivalent) in anhydrous toluene is cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents in toluene) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of methanol, followed by water and saturated aqueous Rochelle's salt solution. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude lactol, which is used directly in the next step.

Step 4: Wittig Reaction for α-Side Chain Introduction

The α-side chain is introduced via a Wittig reaction with the lactol. The ylide is prepared from the corresponding phosphonium salt.

Experimental Protocol:

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (3 equivalents) in anhydrous THF is added a solution of potassium tert-butoxide (6 equivalents) in THF at 0 °C. The resulting red-orange solution is stirred for 30 minutes. A solution of the crude lactol in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl to pH 4-5 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

Step 5: Deprotection and Hydrolysis

The silyl protecting groups are removed, and the ester is hydrolyzed to yield the final this compound product.

Experimental Protocol:

To a solution of the crude product from the Wittig reaction in THF is added a solution of tetrabutylammonium fluoride (TBAF, 3 equivalents in THF). The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from Corey lactone.

Table 1: Reaction Yields

StepTransformationProductYield (%)
1ProtectionProtected Corey Lactone~95
2Oxidation & HWE ReactionEnone Intermediate~80 (over 2 steps)
3ReductionLactol Intermediate~90 (crude)
4Wittig ReactionProtected this compound~60 (over 2 steps)
5DeprotectionThis compound~85
Overall This compound ~25

Table 2: Physical and Spectroscopic Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Corey Lactone DiolC₈H₁₂O₄172.18White solidCharacteristic peaks for the diol lactone structureCharacteristic peaks for the diol lactone structure
Protected Corey LactoneC₂₀H₄₀O₄Si₂400.70Colorless oilSignals corresponding to TBDMS protecting groups appearSignals corresponding to TBDMS protecting groups appear
Enone IntermediateC₂₇H₄₈O₄Si₂492.84Pale yellow oilSignals for the enone moiety and ω-side chain are observedSignals for the enone moiety and ω-side chain are observed
This compoundC₂₁H₃₄O₄350.49White crystalline solidComplex multiplet for the full prostaglandin structureSignals corresponding to the bicyclic core and two side chains

Note: The spectroscopic data presented are generalized and characteristic. For detailed peak assignments, refer to specific literature reports.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression of the key transformations in the synthesis of this compound.

Logical_Relationships cluster_CoreyLactone Starting Material cluster_Protection Protection Strategy cluster_SideChain1 ω-Side Chain Installation cluster_CoreModification Core Modification cluster_SideChain2 α-Side Chain Installation cluster_FinalSteps Final Steps CoreyLactone Corey Lactone Diol (Two Hydroxyl Groups) Protection Protect Both Hydroxyl Groups (e.g., as TBDMS ethers) CoreyLactone->Protection Oxidation Selective Oxidation of Primary Alcohol to Aldehyde Protection->Oxidation HWE Horner-Wadsworth-Emmons Reaction with Phosphonate Oxidation->HWE Reduction Reduction of Lactone to Lactol HWE->Reduction Wittig Wittig Reaction with Phosphonium Ylide Reduction->Wittig Deprotection Removal of Protecting Groups Wittig->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Carbacyclin_Final Carbacyclin_Final Hydrolysis->Carbacyclin_Final Final Product: This compound

Caption: Logical flow of key transformations in this compound synthesis.

Conclusion

The synthesis of this compound from Corey lactone represents a classic and efficient approach to obtaining this important prostacyclin analog. The stereochemistry of the final product is largely controlled by the chiral nature of the starting material. The key transformations, including protection, oxidation, olefination reactions (Horner-Wadsworth-Emmons and Wittig), and reduction, are well-established and reliable methods in organic synthesis. This technical guide provides a foundational understanding of the synthetic route, offering valuable insights for researchers and professionals engaged in the synthesis of prostaglandins and related therapeutic agents. The provided protocols and data serve as a practical reference for the laboratory synthesis of this compound.

The Discovery and Development of Carbacyclin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a synthetic analog of prostacyclin (PGI₂), represents a significant advancement in the development of stable and potent agents that mimic the physiological effects of the endogenous prostanoid. Prostacyclin is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation, but its clinical utility is hampered by its inherent chemical instability. This compound was rationally designed to overcome this limitation by replacing the labile enol ether oxygen of the PGI₂ molecule with a methylene group, thereby conferring greater stability while preserving its biological activity. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and pharmacological profile of this compound, with a focus on the core data and experimental methodologies relevant to drug development professionals.

Discovery and Rationale for Development

The discovery of this compound in the late 1970s by researchers at The Upjohn Company was a direct outcome of a concerted effort to create a chemically stable and potent alternative to the naturally occurring prostacyclin (PGI₂).[1] The pioneering work, with the first total synthesis reported in 1979, was driven by the therapeutic potential of PGI₂ in cardiovascular diseases, which was limited by its rapid hydrolysis in aqueous solutions.[1]

The key innovation in the design of this compound was the isosteric replacement of the oxygen atom in the enol ether moiety of PGI₂ with a methylene (CH₂) group. This structural modification successfully addressed the chemical instability of the parent compound, resulting in a molecule with a similar biological profile but a significantly longer half-life in physiological conditions, making it a more viable candidate for therapeutic development.[1][2]

Chemical Synthesis

One common conceptual approach starting from a bicyclo[3.3.0]octanone derivative is outlined below. This workflow is illustrative and represents a compilation of strategies described in the synthetic chemistry literature.

G cluster_core Core Synthesis cluster_side_chain Side Chain Elaboration cluster_final Final Product A Bicyclo[3.3.0]octan-3-one (Starting Material) B Introduction of ω-side chain precursor A->B Alkylation / Conjugate Addition C Functional group manipulation (e.g., reduction of ketone) B->C D Formation of key bicyclic intermediate with hydroxyl group C->D E Introduction of α-side chain (e.g., Wittig Reaction) D->E F Deprotection of functional groups E->F G Final structural modifications F->G H This compound G->H Purification

A generalized synthetic workflow for this compound.
Illustrative Experimental Steps:

  • Core Construction : The synthesis often commences with a pre-formed bicyclo[3.3.0]octane system. Key reactions include stereoselective alkylations or conjugate additions to introduce the precursors for the side chains.

  • Side Chain Introduction : The α- and ω-side chains are typically introduced sequentially. The Wittig reaction or Horner-Wadsworth-Emmons olefination are commonly employed methods for forming the carbon-carbon double bonds in the side chains with the correct stereochemistry.

  • Functional Group Interconversion and Deprotection : Throughout the synthesis, various protecting groups are used for hydroxyl and carboxyl functionalities. The final steps of the synthesis involve the removal of these protecting groups under conditions that do not compromise the integrity of the final molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the prostacyclin receptor, also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that is central to the pharmacological effects of this compound.

The key steps in the signaling pathway are as follows:

  • Receptor Binding : this compound binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.

  • G-Protein Activation : This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase Stimulation : The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In platelets, this leads to a decrease in intracellular calcium mobilization, ultimately inhibiting platelet activation and aggregation. In vascular smooth muscle cells, this cascade promotes relaxation, leading to vasodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Extracellular) IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Platelet Aggregation Vasodilation PKA->Response Leads to

Signaling pathway of this compound via the IP receptor.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data available in the public domain.

Table 1: Receptor Binding and Adenylyl Cyclase Activation

ParameterSpeciesPreparationValueReference(s)
pKb (Adenylyl Cyclase Inhibition)HumanCHO-K1 cells expressing human IP receptor8.8

Note: Specific EC₅₀ values for this compound in adenylyl cyclase activation assays were not consistently available in the reviewed literature. The pKb value reflects high affinity for the IP receptor and subsequent adenylyl cyclase activation.

Table 2: In Vitro Platelet Aggregation Inhibition

AgonistSpeciesPreparationPotency Relative to PGI₂Reference(s)
ADP or CollagenHuman, Dog, RabbitPlasma0.03x
Tumor CellsRatPlatelets~0.1x (10-fold less effective)

Note: Specific IC₅₀ values for this compound are highly dependent on the agonist and experimental conditions. The data indicates that while this compound is less potent than PGI₂, it is still a highly effective inhibitor of platelet aggregation.

Table 3: Vasodilatory Effects

ModelSpeciesEffectReference(s)
Microvascular blood flowNot SpecifiedMaximal twofold increase at ~250 ng/mL
Systemic Arterial Blood PressureDogs, Rabbits, RatsReduction in blood pressure

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of prostacyclin analogs. The following sections provide methodologies for key assays used to characterize this compound.

In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing the effects of compounds on platelet function.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect whole blood (3.2% sodium citrate) B Centrifuge at low speed (e.g., 200 x g, 15 min) A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at high speed (e.g., 2000 x g, 10 min) B->D J Measure light transmission (5-10 min) C->J Set 0% aggregation E Collect Platelet-Poor Plasma (PPP) D->E E->J Set 100% aggregation F Pre-warm PRP to 37°C G Add this compound (or vehicle) to PRP in cuvette F->G H Incubate (e.g., 2-5 min) G->H I Add platelet agonist (e.g., ADP, Collagen) H->I I->J K Generate aggregation curves J->K L Calculate % inhibition vs. vehicle control K->L M Plot dose-response curve L->M N Determine IC₅₀ value M->N

Workflow for the Light Transmission Aggregometry (LTA) assay.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of this compound sodium salt (or vehicle control) to the PRP in an aggregometer cuvette and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist such as ADP or collagen.

    • Measure the change in light transmittance using a platelet aggregometer for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The aggregometer software generates aggregation curves.

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Adenylyl Cyclase Activation Assay

This assay quantifies the ability of this compound to stimulate the production of cAMP.

Methodology:

  • Cell Culture and Preparation:

    • Culture cells stably expressing the human IP receptor (e.g., HEK293 cells) in appropriate growth medium.

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

    • Add varying concentrations of this compound (or vehicle control) to the cells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.

Ex Vivo Vasodilation Assay (Isolated Aortic Rings)

This assay assesses the direct vasodilatory effects of this compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Assay Procedure:

    • Allow the rings to equilibrate under a resting tension of approximately 1 gram.

    • Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or KCl.

    • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Preclinical and Clinical Development

Information regarding the extensive preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of this compound is not widely available in the public domain. Similarly, while this compound has been used in preclinical research for decades, there is a notable lack of published data from formal Phase I or subsequent clinical trials in humans. The available literature primarily focuses on its in vitro and in vivo pharmacological effects in animal models. This suggests that while this compound is a valuable research tool, its development for clinical use may have been limited or has not been extensively reported.

Conclusion

References

Carbacyclin: A Technical Guide to a Stable Prostacyclin (PGI2) Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), serves as a potent tool in cardiovascular research and drug development.[1] By replacing the oxygen atom in the furan ring of PGI2 with a methylene group, this compound overcomes the inherent chemical instability of its natural counterpart while retaining its significant biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize this compound in their studies.

Chemical Properties and Structure

This compound, systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, is a synthetic prostanoid that is structurally analogous to prostacyclin (PGI2).[3] Its key structural feature is the substitution of the enol ether oxygen of PGI2 with a carbon atom, forming a carbocyclic ring. This modification confers significantly greater chemical stability, particularly in aqueous solutions, compared to the rapidly degrading PGI2.[1] For experimental purposes, this compound is often used as its sodium salt to enhance solubility.

PropertyValue
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS Number 69552-46-1
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol and DMSO. The sodium salt is more soluble in aqueous solutions.
Stability Significantly more stable in aqueous solution than PGI2. Store solid form at -20°C. Prepare aqueous solutions fresh, or store aliquots of stock solutions in DMSO or ethanol at -20°C.

Mechanism of Action

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical peroxisome proliferator-activated receptor δ (PPARδ)-dependent pathway.

IP Receptor-Dependent Signaling Pathway

The most well-characterized mechanism of action for this compound involves its function as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a cascade of intracellular events:

  • G-Protein Activation: The this compound-bound IP receptor couples to the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The α-subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and leading to physiological responses such as vasodilation and inhibition of platelet aggregation.

IP_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation, Platelet Inhibition) Downstream->Response

Canonical IP Receptor-Dependent Signaling Pathway of this compound.
PPARδ-Dependent Signaling Pathway

Emerging evidence indicates that this compound can also signal through a pathway independent of the IP receptor by acting as an agonist for the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is particularly relevant in cardiomyocytes.

  • PPARδ Activation: this compound directly activates PPARδ.

  • Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

  • Cardiomyocyte Effects: In cardiomyocytes, this pathway has been shown to upregulate the expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid β-oxidation. This suggests a role for this compound in modulating cardiac energy metabolism.

PPAR_Signaling_Pathway This compound This compound PPAR_delta PPARδ This compound->PPAR_delta Activates Heterodimer PPARδ-RXR Heterodimer PPAR_delta->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., CPT-1) PPRE->Gene_Transcription Regulates

Non-canonical PPARδ-Dependent Signaling Pathway of this compound.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of this compound.

Table 1: Receptor Binding and Adenylyl Cyclase Activation
AssaySpeciesCell/Tissue TypeParameterValueReference(s)
IP Receptor Binding (analog comparison)Human-Ki (for Iloprost)3.9 nM
Adenylyl Cyclase ActivationHumanCHO-K1 cells overexpressing human IP receptorpKb8.8
Table 2: Inhibition of Platelet Aggregation
Inducing AgentSpeciesPreparationParameterValueReference(s)
ADPHumanPlatelet-Rich Plasma (PRP)Estimated IC50~33.3 nM
CollagenHumanPlatelet-Rich Plasma (PRP)Estimated IC50~33.3 nM
ADPRat--10-fold less effective than PGI2
Table 3: Vascular Smooth Muscle Relaxation
PreparationAgonist TypeParameterValueReference(s)
Rabbit Mesenteric ArteryPartial AgonistEC50~100 - 300 nM
Rabbit Mesenteric ArteryPartial AgonistMaximal Relaxation~60 - 70%

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Experimental Procedure:

    • Set the aggregometer to 100% aggregation with PPP and 0% aggregation with PRP.

    • Pre-warm PRP samples to 37°C for 5-10 minutes.

    • Add a small volume of this compound sodium salt solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

    • Record the change in light transmission for at least 5 minutes.

Data Analysis:

  • The percentage of aggregation is determined by the maximal change in light transmission.

  • The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15-20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Adjust->Calibrate Incubate Incubate PRP with This compound or Vehicle (37°C) Calibrate->Incubate Add_Agonist Add Agonist (ADP or Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate_Inhibition Calculate % Inhibition Record->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Workflow for In Vitro Platelet Aggregation Inhibition Assay.
Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effects of this compound on isolated arterial rings using an organ bath system.

Materials and Reagents:

  • This compound sodium salt

  • Contractile agonist (e.g., Norepinephrine, Phenylephrine)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2 / 5% CO2)

  • Rabbit mesenteric artery (or other suitable vascular tissue)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Euthanize a rabbit and dissect the mesenteric artery.

    • Clean the artery of excess connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the arterial rings in organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • Induce a submaximal contraction with a contractile agonist (e.g., norepinephrine).

    • Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner.

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the relaxation response at each concentration.

Data Analysis:

  • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

VSM_Relaxation_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_assay Relaxation Assay cluster_analysis Data Analysis Dissect Dissect Mesenteric Artery Cut Cut into 2-3 mm Rings Dissect->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate under Tension (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Norepinephrine) Equilibrate->Contract Add_this compound Add this compound (Cumulative Doses) Contract->Add_this compound Record Record Relaxation Add_this compound->Record Calculate_Relaxation Calculate % Relaxation Record->Calculate_Relaxation Dose_Response Generate Dose-Response Curve Calculate_Relaxation->Dose_Response EC50_Emax Determine EC50 & Emax Dose_Response->EC50_Emax

Workflow for Vascular Smooth Muscle Relaxation Assay.
Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing the IP receptor.

Materials and Reagents:

  • This compound sodium salt

  • Cell line expressing the IP receptor (e.g., CHO-K1 cells overexpressing the human IP receptor)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Culture and Treatment:

    • Culture the IP receptor-expressing cells in appropriate multi-well plates until they reach the desired confluency.

    • Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP levels in the cell lysates according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the concentration of cAMP produced at each this compound concentration.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value for cAMP production.

AC_Activation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis Culture Culture IP Receptor- Expressing Cells Add_PDEi Add PDE Inhibitor (e.g., IBMX) Culture->Add_PDEi Add_this compound Add this compound (Various Concentrations) Add_PDEi->Add_this compound Lyse Lyse Cells Add_this compound->Lyse Measure_cAMP Measure cAMP (e.g., ELISA) Lyse->Measure_cAMP Standard_Curve Generate cAMP Standard Curve Measure_cAMP->Standard_Curve Dose_Response Generate Dose-Response Curve Standard_Curve->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

Carbacyclin: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agent in cardiovascular research.[1][2] Unlike the chemically labile endogenous prostacyclin, this compound's stability allows for reliable and reproducible experimental outcomes, making it an invaluable tool for investigating the prostacyclin signaling pathway and its roles in cardiovascular physiology and pathophysiology.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its use in cardiovascular research.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.[3][4] The binding of this compound to the IP receptor initiates a signaling cascade that leads to vasodilation and the inhibition of platelet aggregation.

The signaling pathway is as follows:

  • Receptor Binding: this compound binds to the IP receptor.

  • G-protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA then phosphorylates various downstream intracellular proteins, leading to a decrease in intracellular calcium levels.

  • Physiological Response: The reduction in intracellular calcium results in the inhibition of platelet activation and aggregation, as well as the relaxation of vascular smooth muscle, causing vasodilation.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its analogs in various cardiovascular research assays.

Table 1: Receptor Binding Affinity

CompoundReceptorSpecies/Cell LineAssay TypepKiReference
This compoundIP ReceptorCHO-K1 cells overexpressing human IP receptorCompetitive Binding Assay8.7

Note: The pKi value was estimated from the inhibition of this compound-stimulated adenylate cyclase activity by the antagonist RO1138452, which had a pKb of 8.8 in the same assay system.

Table 2: Inhibition of Platelet Aggregation

CompoundAgonistSpeciesAssay TypeParameterValueReference
This compoundADP or CollagenHuman, Dog, RabbitIn Vitro Platelet AggregationRelative Potency to Prostacyclin0.03x
This compoundNot SpecifiedRabbit, DogEx Vivo Platelet AggregationRelative Potency to Prostacyclin0.1x
This compoundTumor CellsRatIn Vitro Platelet AggregationRelative Potency to Prostacyclin0.1x

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the inhibitory effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • This compound sodium salt

  • Platelet agonist (e.g., Adenosine Diphosphate (ADP), Collagen)

  • Human whole blood from healthy donors (who have not taken anti-platelet medication for at least two weeks)

  • 3.2% Sodium citrate (anticoagulant)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregation Assay:

    • Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

    • Pipette a known volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

    • Add different concentrations of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes with stirring.

    • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., ADP or collagen).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Isolated Organ Bath Assay for Vasodilation

Objective: To assess the vasodilatory effects of this compound on isolated arterial rings.

Materials:

  • This compound sodium salt

  • Vasoconstrictor agent (e.g., Phenylephrine)

  • Isolated artery (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution (or other physiological salt solution)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and carefully dissect the desired artery.

    • Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Suspend the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

  • Contraction and Relaxation Studies:

    • Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine.

    • Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 3: Measurement of Intracellular cAMP Accumulation

Objective: To quantify the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.

Materials:

  • Cell line expressing the IP receptor (e.g., HEK293-IP)

  • This compound sodium salt

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • cAMP assay kit (e.g., ELISA-based)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and culture them overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

    • Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to Ca_Reduction ↓ Intracellular Ca²⁺ Phosphorylation->Ca_Reduction Response Physiological Response (Vasodilation, Platelet Inhibition) Ca_Reduction->Response

Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge Remainder (2000 x g, 15-20 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate_PRP Incubate PRP (37°C) Calibrate->Incubate_PRP Add_this compound Add this compound (or vehicle) Incubate_PRP->Add_this compound Add_Agonist Add Agonist (e.g., ADP, Collagen) Add_this compound->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate_Inhibition Calculate % Inhibition Record->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro platelet aggregation assay.

References

The Evolving Landscape of Prostacyclin Mimetics: A Technical Guide to the Biological Activity of Carbacyclin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2) is a potent endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis through its powerful vasodilatory and anti-platelet aggregation effects. However, its therapeutic application is significantly hampered by its inherent chemical instability. This limitation spurred the development of stable synthetic analogs, with carbacyclin and its derivatives emerging as a cornerstone in the study of the prostacyclin signaling pathway and as promising therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: The Prostacyclin Receptor (IP) Signaling Pathway

This compound and its derivatives exert their primary biological effects by acting as agonists of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor initiates a well-defined signaling cascade that is central to their pharmacological actions.

The binding of a this compound derivative to the IP receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is the critical second messenger that mediates the downstream physiological effects.

In platelets, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key proteins involved in platelet activation, ultimately leading to a potent inhibition of aggregation.[1] In vascular smooth muscle cells, the rise in cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK), resulting in vasodilation.[1]

A secondary, IP receptor-independent mechanism involving the activation of the peroxisome proliferator-activated receptor delta (PPARδ) has also been reported for this compound, suggesting broader physiological roles, particularly in metabolic regulation.[2]

Quantitative Biological Activity of this compound Derivatives

The potency of this compound derivatives is typically assessed through various in vitro and in vivo assays. The following tables summarize available quantitative data for this compound and some of its key derivatives, providing a comparative overview of their biological activity.

Table 1: Inhibition of Platelet Aggregation by this compound Derivatives

CompoundAgonistSpeciesIC50 (nM)Reference
This compoundADPHuman30 - 100[3]
9β-methyl-carbacyclin (Ciprostene)ADPHuman10 - 30
(16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclinADPNot Specified3.0
(±)(5E)-13,14-didehydro-ω-hexanor(1-hydroxycyclohexyl)-9a-carbaprostacyclin (MM-706)CollagenHuman250 - 500
(±)(5E)-13,14-didehydro-ω-hexanor(1-hydroxycyclohexyl)-9a-carbaprostacyclin (MM-706)ThrombinHuman250 - 500
KP-10614ADPRat/Dog1

Table 2: In Vivo Activity of this compound Derivatives

CompoundAssaySpeciesED50 / IC50Reference
(16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclinHypotensive Effect (i.v. injection)RatED20: 0.1-0.2 µg/kg
(16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclinHypotensive Effect (i.v. infusion)RatED20: ≤ 0.05 µg/kg/min
(16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclinInhibition of Platelet Aggregation (i.v. infusion)RatIC50: 0.037 µg/kg/min

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Derivative IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to Vasodilation Vasodilation PKA->Vasodilation Leads to

This compound IP Receptor Signaling Pathway

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Synthesis Synthesis of Novel This compound Derivative Binding_Assay Receptor Binding Assay (Determine Ki) Synthesis->Binding_Assay AC_Assay Adenylyl Cyclase Activation Assay (Determine EC50) Synthesis->AC_Assay Platelet_Assay Platelet Aggregation Inhibition Assay (Determine IC50) Synthesis->Platelet_Assay Vaso_Assay Vasodilation Assay (e.g., organ bath) (Determine EC50) Platelet_Assay->Vaso_Assay Animal_Model Animal Model of Thrombosis/Disease Vaso_Assay->Animal_Model

Experimental Workflow for a Novel this compound Derivative

Detailed Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound derivatives on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not ingested anti-platelet medication for at least two weeks.

  • 3.2% or 3.8% (w/v) sodium citrate anticoagulant.

  • Platelet aggregation agonist (e.g., Adenosine Diphosphate (ADP), collagen, or thrombin).

  • This compound derivative stock solution and serial dilutions.

  • Saline or appropriate buffer (vehicle control).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which serves as a reference for 100% aggregation.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C.

    • Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

    • Add a small volume of the this compound derivative dilution or vehicle to the PRP and incubate for 2-5 minutes at 37°C with stirring in the aggregometer.

    • Set the aggregometer baseline (0% aggregation) with the PRP sample and the 100% aggregation level with the PPP sample.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound derivative concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of aggregation) from the curve.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound derivatives to stimulate the production of cAMP in a cell-based system or in isolated cell membranes.

Materials:

  • Cells expressing the prostacyclin (IP) receptor (e.g., HEK293 cells stably expressing the human IP receptor) or isolated platelet membranes.

  • This compound derivative stock solution and serial dilutions.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • ATP and GTP.

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

  • Cell lysis buffer.

  • Plate reader.

Procedure:

  • Cell Culture (for cell-based assay):

    • Culture cells in a multi-well plate and grow to near confluence.

  • cAMP Accumulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C.

    • Add increasing concentrations of the this compound derivative to the wells. Include a vehicle control.

    • Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the this compound derivative concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Receptor Binding Assay (Competitive Binding)

This protocol describes a method to determine the binding affinity (Ki) of a this compound derivative for the IP receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the IP receptor.

  • A radiolabeled ligand known to bind to the IP receptor (e.g., [³H]-Iloprost).

  • Unlabeled this compound derivative stock solution and serial dilutions.

  • Assay buffer.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled this compound derivative.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its derivatives represent a significant class of synthetic prostacyclin mimetics with profound biological activity. Their enhanced stability compared to endogenous PGI2 makes them invaluable tools for cardiovascular research and promising candidates for therapeutic development. This guide has provided a comprehensive overview of their mechanism of action, a compilation of available quantitative data, detailed experimental protocols, and visual representations of their signaling pathways and experimental evaluation. A thorough understanding of the structure-activity relationships and the application of standardized experimental protocols are crucial for the continued exploration and development of novel this compound derivatives with improved potency, selectivity, and therapeutic profiles.

References

In Vitro Characterization of Carbacyclin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent prostanoid that plays a significant role in cardiovascular research.[1][2] Unlike the endogenous PGI₂, which is chemically labile, this compound's stability provides a distinct advantage for in vitro and potential therapeutic applications.[1] This technical guide offers an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, receptor binding affinity, effects on second messengers, and its pharmacological profile in key cellular systems. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to support researchers in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.

Chemical and Physical Properties

PropertyValue
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
CAS Number 69552-46-1
Solubility Soluble in ethanol
Stability Chemically stable analog of prostacyclin. For optimal stability in solution, it is recommended to prepare a concentrated stock in a suitable solvent like DMSO or ethanol and store aliquots at -20°C. Aqueous solutions should be prepared fresh.

Mechanism of Action

This compound exerts its biological effects through a primary and a secondary signaling pathway.

2.1 Primary Pathway: Prostacyclin (IP) Receptor Activation

This compound is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] The activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs), initiates a signaling cascade that is central to this compound's primary pharmacological effects.

Upon binding to the IP receptor on the surface of platelets and vascular smooth muscle cells, the Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This cascade ultimately results in the inhibition of platelet activation and aggregation, as well as the relaxation of vascular smooth muscle, leading to vasodilation.

This compound IP Receptor Signaling Pathway This compound This compound IP_Receptor IP Receptor (Gs-coupled) This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Vasodilation Vasodilation PKA->Vasodilation

This compound's primary signaling pathway.

2.2 Secondary Pathway: PPARδ Activation

In addition to its canonical IP receptor-mediated pathway, this compound has been shown to act as an agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This activation is independent of the IP receptor signaling pathway. In cardiomyocytes, for instance, this compound induces the expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, through a PPARδ-dependent mechanism. This suggests that this compound may play a role in modulating cardiac energy metabolism.

This compound PPAR-delta Signaling Pathway This compound This compound PPAR_delta PPARδ (Nuclear Receptor) This compound->PPAR_delta Activates PPRE PPRE (in gene promoter) PPAR_delta->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT-1) PPRE->Gene_Expression Regulates

This compound's secondary signaling pathway.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters for the in vitro activity of this compound. It is important to note that some values are estimated based on relative potency to prostacyclin (PGI₂) due to the limited availability of direct measurement data in public literature.

Table 1: Receptor Binding Affinity

ParameterReceptorSpeciesCell Type/PreparationValueNotes
Ki IP ReceptorHumanCHO-K1 cells expressing human IP receptorEstimated in the low nanomolar rangeThis estimation is based on the pKi of 8.7 for the antagonist RO1138452 in a competitive binding assay using this compound as the agonist.

Table 2: Second Messenger Activation (cAMP Accumulation)

ParameterCell Type/PreparationSpeciesValueNotes
EC₅₀ Human PlateletsHuman~10-100 nM (Estimated)Estimated based on the activity of similar prostacyclin analogs.
Efficacy Human Platelet MembranesHumanSame efficacy as Prostaglandin E₁ (PGE₁)Demonstrates potent stimulation of adenylyl cyclase.

Table 3: Functional Assays

AssayAgonistSpeciesCell Type/PreparationParameterValueNotes
Platelet Aggregation Inhibition ADPHumanPlatelet-Rich Plasma (PRP)IC₅₀ ~33.3 nM (Estimated)Based on a reported relative potency of 0.03 times that of prostacyclin, which has an IC₅₀ of approximately 1 nM.
Platelet Aggregation Inhibition CollagenHumanPlatelet-Rich Plasma (PRP)IC₅₀ ~33.3 nM (Estimated)Based on a reported relative potency of 0.03 times that of prostacyclin, which has an IC₅₀ of approximately 1 nM.
Inhibition of DNA Synthesis EndothelinRatVascular Smooth Muscle Cells-Active in the nanomolar rangeA specific IC₅₀ value is not available.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

4.1 Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials and Reagents:

    • Cell Membranes: Prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293, CHO cells).

    • Radioligand: A high-affinity IP receptor ligand, such as [³H]-iloprost.

    • Test Compound: this compound sodium salt.

    • Non-specific Binding Control: A high concentration of an unlabeled IP receptor agonist (e.g., 10 µM iloprost).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), cell membranes, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

    • Incubate at room temperature for 60-120 minutes to reach binding equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilution Serial Dilution of this compound Plate_Setup Plate Setup: Membranes, Radioligand, This compound/Controls Serial_Dilution->Plate_Setup Incubation Incubation (60-120 min) Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Workflow for Radioligand Competition Binding Assay.

4.2 cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate intracellular cAMP production.

  • Materials and Reagents:

    • A cell line expressing the IP receptor (e.g., HEK293-IP or human platelets).

    • This compound sodium salt.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

    • Add serial dilutions of this compound to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve.

cAMP Accumulation Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Seeding Seed Cells in 96-well Plate PDE_Inhibitor Pre-incubate with PDE Inhibitor Cell_Seeding->PDE_Inhibitor Add_this compound Add this compound (Serial Dilutions) PDE_Inhibitor->Add_this compound Incubate Incubate (e.g., 30 min) Add_this compound->Incubate Cell_Lysis Lyse Cells Incubate->Cell_Lysis cAMP_Measurement Measure cAMP (e.g., ELISA) Cell_Lysis->cAMP_Measurement Dose_Response_Curve Generate Dose-Response Curve cAMP_Measurement->Dose_Response_Curve EC50_Determination Determine EC₅₀ Dose_Response_Curve->EC50_Determination

Workflow for cAMP Accumulation Assay.

4.3 Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the inhibitory effect of this compound on agonist-induced platelet aggregation.

  • Materials and Reagents:

    • Freshly drawn human blood collected in 3.2% sodium citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • This compound sodium salt.

    • Platelet agonist (e.g., ADP or collagen).

    • Light Transmission Aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into aggregometer cuvettes with stir bars and incubate at 37°C.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.

    • Initiate platelet aggregation by adding a submaximal concentration of the platelet agonist.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Blood (3.2% Citrate) PRP_PPP_Prep Prepare PRP and PPP (Centrifugation) Blood_Collection->PRP_PPP_Prep Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_PPP_Prep->Calibration Incubation Incubate PRP with This compound/Vehicle Calibration->Incubation Add_Agonist Add Agonist (e.g., ADP) Incubation->Add_Agonist Record_Aggregation Record Light Transmission Add_Agonist->Record_Aggregation Calculate_Inhibition Calculate % Inhibition Record_Aggregation->Calculate_Inhibition Dose_Response_Curve Generate Dose-Response Curve Calculate_Inhibition->Dose_Response_Curve IC50_Determination Determine IC₅₀ Dose_Response_Curve->IC50_Determination

Workflow for Platelet Aggregation Assay.

Conclusion

This compound is a valuable research tool for investigating the prostacyclin signaling pathway and its role in cardiovascular physiology. Its chemical stability and potent biological activity make it a reliable compound for in vitro studies of platelet function, vasodilation, and related cellular processes. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in their experimental design and data interpretation. While precise, directly measured quantitative values for some parameters remain elusive in publicly available literature, the provided data and methodologies offer a solid foundation for the scientific community to further explore the multifaceted actions of this important prostacyclin analog.

References

Carbacyclin Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agonist of the prostacyclin receptor, also known as the IP receptor.[1][2] As a member of the prostanoid family of signaling molecules, this compound mimics the physiological effects of endogenous PGI₂, most notably vasodilation and the inhibition of platelet aggregation.[1][3] These effects are mediated through its interaction with the IP receptor, a G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the binding affinity of this compound to the IP receptor, its downstream signaling pathways, and detailed experimental protocols for characterizing these interactions.

The primary mechanism of action for this compound involves binding to the IP receptor, which predominantly couples to the Gs alpha subunit (Gαs) of its associated G-protein.[4] This activation stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and inhibition of platelet activation.

Receptor Binding Affinity of this compound and Related Analogs

CompoundIP Receptor Ki (nM)EP1 Receptor Ki (nM)EP2 Receptor Ki (nM)EP3 Receptor Ki (nM)EP4 Receptor Ki (nM)DP1 Receptor Ki (nM)FP Receptor Ki (nM)TP Receptor Ki (nM)
This compound Data not readily availablePotent Agonist-Modest Agonist----
Iloprost 3.91.1187020828410161316487
Treprostinil 3246803.625058264.4>10000>10000
Beraprost 133 (human platelets)---Agonist activity---

Data for Iloprost and Treprostinil are from a single comprehensive study, allowing for direct comparison. Data for Beraprost is from studies on human platelets. this compound has been noted to have agonist activity at EP1 and EP3 receptors, similar to Iloprost.

Functional Potency of this compound and Analogs

Functional assays provide a measure of a ligand's ability to elicit a biological response upon binding to its receptor. The half-maximal effective concentration (EC50) is a common measure of potency, with a lower EC50 value indicating greater potency.

CompoundEC50 (cAMP Elevation, nM)pEC50 (Ca2+ Flux)Inhibition of Platelet Aggregation (IC50/Activity)
This compound Potent activator of cAMP production7.180.03 times as active as prostacyclin
Iloprost 0.37-Potent inhibitor
Treprostinil 1.9--
Beraprost Potent IP receptor agonist-pIC50 = 8.26 (~5.5 nM)

pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways

The primary signaling pathway initiated by this compound binding to the IP receptor is the Gs-cAMP pathway. However, there is evidence to suggest that the IP receptor can also couple to other G-proteins, such as Gq, leading to the activation of alternative signaling cascades.

Primary Gs-Coupled Signaling Pathway

Gs_Signaling cluster_membrane Plasma Membrane IP_Receptor IP Receptor G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC α-subunit activates This compound This compound This compound->IP_Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates Targets

Caption: The primary Gs-coupled signaling pathway of the IP receptor activated by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for the IP receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from HEK293 cells expressing human IP receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]-Iloprost) - Varying concentrations of this compound prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid filtration through glass fiber filters) incubation->separation counting 4. Quantification (Scintillation counting of radioactivity on filters) separation->counting analysis 5. Data Analysis - Plot % specific binding vs. [this compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Caption: Experimental workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human IP receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-iloprost), and serially diluted concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled IP receptor agonist.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the functional potency of this compound in activating the IP receptor and stimulating the production of intracellular cAMP.

Detailed Methodology:

  • Cell Culture:

    • Culture HEK293 cells (or another suitable cell line) stably expressing the human IP receptor.

    • Seed the cells in a 96-well plate and allow them to attach and grow overnight.

  • cAMP Accumulation Assay:

    • Wash the cells with a serum-free medium.

    • To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes.

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available cAMP assay kit. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or LANCE assays.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Conclusion

This compound is a potent agonist of the prostacyclin (IP) receptor, exerting its physiological effects primarily through the Gs-cAMP signaling pathway. While a precise Ki value for its binding to the human IP receptor is not widely published, comparative data with other prostacyclin analogs such as iloprost and treprostinil indicate a high-affinity interaction. Functional assays confirm its potency in stimulating intracellular cAMP production and inhibiting platelet aggregation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other IP receptor ligands, which is essential for the development of novel therapeutics targeting cardiovascular and other related diseases.

References

Methodological & Application

Application Notes and Protocols for Carbacyclin in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro and in vivo studies of platelet function and for the development of novel anti-thrombotic therapies.[1][3] this compound exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin, which plays a crucial role in maintaining blood fluidity and preventing thrombus formation.[1] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays, primarily using Light Transmission Aggregometry (LTA), the gold-standard method for analyzing platelet function.

Mechanism of Action

This compound's mechanism of action involves binding to the prostacyclin (IP) receptor on the surface of platelets. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates the Gs alpha subunit. This activation, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations, which ultimately inhibits platelet activation and aggregation.

Signaling Pathway of this compound in Platelets

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition Leads to

Caption: Signaling cascade of this compound in platelets.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. The IC50 values can vary depending on the agonist used to induce aggregation.

CompoundInducing AgentSpeciesIC50 (nM)Relative Potency to PGI2Reference
This compoundADPHuman~33.30.03
This compound Analogue (MM706)Not SpecifiedWashed Human Platelets77Not Specified
This compound Analogue (FCE 22509)ADPRat7.7 ng/mLNot Specified

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen, Arachidonic Acid)

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks

  • 3.2% Sodium citrate anticoagulant

  • Phosphate-buffered saline (PBS) or 0.9% Saline

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge with a swinging-bucket rotor

  • Sterile polypropylene tubes

  • Vortex mixer

  • Sterile microcentrifuge tubes

2. Preparation of this compound Stock Solution:

  • Allow the this compound sodium salt powder to equilibrate to room temperature.

  • Aseptically weigh the required amount of this compound sodium salt.

  • Reconstitute the powder in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution (e.g., 1 mM).

  • Vortex thoroughly until the salt is completely dissolved.

  • Prepare serial dilutions of the stock solution in the appropriate buffer (e.g., saline) to achieve the desired final concentrations for the assay.

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.

  • Carefully collect the supernatant (PPP) and transfer it to a new tube. The PPP will be used to set the 100% aggregation baseline.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to recover from centrifugation.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

4. Platelet Aggregation Assay Procedure:

  • Set the aggregometer to 37°C.

  • Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Pipette a known volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Pre-warm the PRP sample to 37°C for 5-10 minutes.

  • Add a small volume (e.g., 50 µL) of the this compound working solution (at various concentrations) or vehicle control (e.g., PBS) to the PRP.

  • Incubate for 1-5 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5-20 µM ADP).

  • Record the change in light transmission for at least 5-10 minutes.

5. Data Analysis:

  • The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is determined for each concentration of this compound.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Experimental Workflow

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP_Prep PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Aggregometer_Setup Aggregometer Setup (37°C, 0% & 100% Calibration) PRP_PPP_Prep->Aggregometer_Setup Carbacyclin_Prep This compound Dilution Series Incubation PRP Incubation with This compound/Vehicle Carbacyclin_Prep->Incubation Aggregometer_Setup->Incubation Aggregation_Induction Add Agonist to Induce Aggregation Incubation->Aggregation_Induction Data_Recording Record Light Transmission Aggregation_Induction->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Dose_Response_Curve Generate Dose-Response Curve Calculate_Inhibition->Dose_Response_Curve Determine_IC50 Determine IC50 Value Dose_Response_Curve->Determine_IC50

Caption: Workflow for LTA platelet aggregation assay.

Troubleshooting

  • High Variability in IC50 Values: Ensure consistent experimental conditions, including agonist concentration, incubation times, and platelet donor screening. It is crucial to establish a consistent internal methodology to ensure reproducible IC50 values.

  • Low Platelet Aggregation Response: Verify that the blood donor has not taken any anti-platelet drugs. Ensure the agonist concentration is sufficient to produce a sub-maximal but robust aggregation response.

  • Platelet Desensitization: Optimize incubation times for both this compound and the agonist to prevent receptor desensitization from prolonged exposure.

Conclusion

This compound sodium salt is a valuable research tool for investigating the prostacyclin pathway and its role in platelet function. Its chemical stability and potent anti-platelet aggregation activity make it a compound of interest for the development of novel anti-thrombotic therapies. The protocols and information provided here offer a comprehensive resource for researchers and drug development professionals in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.

References

Application Notes and Protocols for Carbacyclin Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its primary mechanism of action involves the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological effects, including vascular smooth muscle relaxation and inhibition of platelet activation.[1][3] These properties make this compound a valuable tool for in vivo studies in rodent models of diseases such as pulmonary arterial hypertension (PAH) and thrombosis.

This document provides detailed application notes and experimental protocols for the administration of this compound in common rodent models.

Signaling Pathway of this compound

This compound primarily exerts its effects through the canonical IP receptor-dependent signaling pathway. The binding of this compound to the IP receptor on vascular smooth muscle cells and platelets initiates a cascade of intracellular events.

Carbacyclin_Signaling cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) This compound This compound IP_Receptor IP Receptor (Gs Protein-Coupled) This compound->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Response Physiological Response (Vasodilation, Inhibition of Platelet Aggregation) Phosphorylation->Response

Caption: this compound IP Receptor-Dependent Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in various in vitro and in vivo rodent models.

Table 1: In Vitro Anti-Platelet Aggregation Activity

SpeciesAssay SystemAgonistIC50 of this compoundReference
RatPlatelet-Rich Plasma (PRP)ADP7.7 ng/mL
Human, Dog, RabbitPlatelet-Rich Plasma (PRP)ADP or Collagen~30x less potent than Prostacyclin

Table 2: In Vivo Administration and Dosage in Rodent Models

Rodent ModelSpeciesAdministration RouteThis compound DosageKey OutcomeReference
Monocrotaline-Induced Pulmonary HypertensionRatSubcutaneous (SC) or Intraperitoneal (IP)60 mg/kg (Monocrotaline)Induction of PAH
Sugen/Hypoxia-Induced Pulmonary HypertensionMouse (C57BL/6)Subcutaneous (SC)20 mg/kg (Sugen 5416)Induction of severe PAH
Ferric Chloride-Induced Arterial ThrombosisMouse or RatTopical (FeCl₃)10% FeCl₃ SolutionInduction of thrombosis
ADP-Induced Platelet ReductionRatIntravenous (IV) Bolus200 µg/kg (MM-706, a this compound analog)Prevention of platelet reduction

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used to study the effects of compounds on pulmonary hemodynamics and vascular remodeling.

Experimental Workflow:

MCT_Workflow Start Start MCT_Injection Single Subcutaneous or Intraperitoneal Injection of Monocrotaline (60 mg/kg) Start->MCT_Injection PAH_Development Allow 2-3 weeks for Pulmonary Arterial Hypertension (PAH) to Develop MCT_Injection->PAH_Development Treatment Initiate this compound Treatment (Prophylactic or Therapeutic) PAH_Development->Treatment Assessment Assess Endpoints: - Right Ventricular Systolic Pressure (RVSP) - Right Ventricular Hypertrophy (RVH) - Vascular Remodeling Treatment->Assessment End End Assessment->End

Caption: Monocrotaline-Induced PAH Experimental Workflow.

Protocol:

  • Animal Selection: Use adult male Sprague-Dawley or Wistar rats.

  • MCT Administration: Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dose of 60 mg/kg. Control animals should receive an equivalent volume of saline.

  • PAH Development: Allow 2 to 3 weeks for the development of pulmonary arterial hypertension.

  • This compound Treatment:

    • Prophylactic: Begin this compound administration at the same time as the MCT injection.

    • Therapeutic: Start this compound administration after the establishment of PAH (typically 2-3 weeks post-MCT).

    • The route of administration (e.g., oral, intravenous, subcutaneous, or inhaled) and dosage will depend on the specific experimental design.

  • Endpoint Assessment: At the end of the treatment period, euthanize the animals and assess key parameters including:

    • Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy (RVH), calculated as the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton's Index).

    • Pulmonary vascular remodeling through histological analysis of lung tissue.

Sugen/Hypoxia-Induced Pulmonary Hypertension in Mice

This model is used to induce a more severe and chronic form of PAH.

Protocol:

  • Animal Selection: C57BL/6 mice are commonly used.

  • Sugen Administration: Administer a single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.

  • Hypoxia Exposure: Place the mice in a hypoxic chamber with 10% O₂ for 3 weeks.

  • Return to Normoxia: After the hypoxic period, return the mice to normoxic conditions.

  • This compound Treatment and Assessment: Similar to the MCT model, this compound treatment can be administered, and endpoints such as RVSP, RVH, and vascular remodeling are assessed.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis

This model is used to evaluate the antithrombotic effects of this compound in vivo.

Experimental Workflow:

FeCl3_Workflow Start Start Anesthesia Anesthetize Animal and Surgically Expose Carotid Artery Start->Anesthesia Baseline_Flow Measure Baseline Blood Flow (Doppler Flow Probe) Anesthesia->Baseline_Flow Carbacyclin_Admin Administer this compound (e.g., Intravenous) Baseline_Flow->Carbacyclin_Admin Thrombus_Induction Apply Ferric Chloride (FeCl₃) Saturated Filter Paper to Artery Carbacyclin_Admin->Thrombus_Induction Monitor_Flow Monitor Blood Flow to Determine Time to Occlusion Thrombus_Induction->Monitor_Flow End End Monitor_Flow->End

References

Application Notes and Protocols for Light Transmission Aggregometry with Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1] Its chemical stability offers a significant advantage over the naturally labile PGI2, making it an invaluable tool for in vitro studies of platelet inhibition and for the development of novel anti-thrombotic therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in LTA to study the inhibition of platelet aggregation.

Mechanism of Action

This compound exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit.[1] This initiates a signaling cascade that leads to the inhibition of platelet aggregation. The key steps are:

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

  • Downstream Phosphorylation: PKA then phosphorylates several downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of platelet activation and aggregation.

Data Presentation

The inhibitory potency of this compound and its analogs is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. The following table summarizes the available quantitative data for a this compound derivative against various platelet agonists in human platelet-rich plasma.

CompoundAgonistPlatelet SourceIC50 (nM)
This compound Derivative (ZK 36 374)ADPHuman Platelet-Rich Plasma0.2 - 1.1
This compound Derivative (ZK 36 374)ThrombinHuman Platelet-Rich Plasma0.2 - 1.1
This compound Derivative (ZK 36 374)CollagenHuman Platelet-Rich Plasma0.2 - 1.1

Note: this compound has been reported to be 0.03 times as active as prostacyclin in inhibiting ADP- or collagen-induced platelet aggregation in human plasma.

Mandatory Visualizations

Signaling Pathway of this compound in Platelets

Signaling Pathway of this compound in Platelets This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Inhibition Inhibition of Platelet Aggregation Downstream_Targets->Inhibition Experimental Workflow for LTA with this compound cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP_Prep 2. PRP and PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Instrument_Setup 3. Aggregometer Setup (37°C, Baseline with PPP) PRP_PPP_Prep->Instrument_Setup Incubation 4. Incubate PRP with This compound/Vehicle Instrument_Setup->Incubation Agonist_Addition 5. Add Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Data_Acquisition 6. Record Light Transmission Agonist_Addition->Data_Acquisition Curve_Generation 7. Generate Aggregation Curves Data_Acquisition->Curve_Generation Inhibition_Calculation 8. Calculate % Inhibition Curve_Generation->Inhibition_Calculation IC50_Determination 9. Determine IC50 Inhibition_Calculation->IC50_Determination

References

Application Notes and Protocols for Carbacyclin in Pulmonary Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and ultimately death.[1] A critical element in the pathophysiology of PH is the dysfunction of the prostacyclin (PGI2) pathway.[1] Endogenously produced by endothelial cells, prostacyclin is a potent vasodilator and an inhibitor of both platelet aggregation and smooth muscle cell proliferation.[1][2] In individuals with PH, a deficiency in prostacyclin synthase results in diminished PGI2 levels, contributing to the disease's progression.[3]

Carbacyclin, a chemically stable synthetic analog of prostacyclin, serves as a valuable tool in preclinical PH research. Its stability and potent biological activity make it ideal for investigating the therapeutic potential of targeting the prostacyclin pathway. These application notes provide a comprehensive guide to utilizing this compound in established preclinical models to evaluate its efficacy in mitigating the key pathological features of pulmonary hypertension.

Mechanism of Action

This compound primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets. The binding of this compound to the IP receptor triggers a signaling cascade that is crucial for vasodilation and the inhibition of cellular proliferation.

Primary Signaling Pathway: IP Receptor-cAMP Axis

The principal signaling pathway activated by this compound involves the following steps:

  • IP Receptor Activation: this compound binds to the IP receptor.

  • G-Protein Stimulation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, mediates vasodilation and inhibits smooth muscle cell proliferation.

Carbacyclin_Signaling This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Gs_Protein Gs Protein (Activated) IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Vasodilation & Inhibition of Proliferation PKA->Effects Mediates

This compound primary signaling pathway via IP receptor activation.
Secondary Signaling Pathway: PPARδ Activation

In addition to the canonical IP receptor pathway, this compound can also activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This activation can occur independently of the IP receptor signaling cascade and influences gene expression related to fatty acid metabolism and cardiomyocyte proliferation.

Carbacyclin_PPAR_Signaling cluster_cell Cell cluster_nucleus This compound This compound PPARd PPARδ (Nuclear Receptor) This compound->PPARd Activates Gene_Expression Gene Expression (e.g., Fatty Acid Metabolism, Cardiomyocyte Proliferation) PPARd->Gene_Expression Influences Nucleus Nucleus

This compound secondary signaling pathway via PPARδ activation.

Quantitative Data from Preclinical Pulmonary Hypertension Models

The efficacy of this compound and other prostacyclin analogs has been evaluated in various animal models of pulmonary hypertension. The following tables summarize key quantitative findings.

Monocrotaline (MCT)-Induced PH in Rats
Parameter Control Group MCT + Vehicle MCT + Prostacyclin Analog
Right Ventricular Systolic Pressure (RVSP) (mmHg)~25~40-78Significantly Reduced
Right Ventricular Hypertrophy (RV/LV+S Ratio)~0.26~0.58Significantly Reduced
Pulmonary Vascular Resistance (PVR) (mmHg/ml/min)~0.37~0.99Significantly Reduced

Note: Specific values for this compound are not consistently reported in a single study, but the trend of significant reduction in these parameters is well-established for prostacyclin analogs in this model. The values presented are representative ranges from studies using the MCT and Sugen-hypoxia models with prostacyclin analogs like treprostinil.

Sugen/Hypoxia (SuHx)-Induced PH in Rats
Parameter Control Group SuHx + Vehicle SuHx + Prostacyclin Analog
Right Ventricular Systolic Pressure (RVSP) (mmHg)24.25 ± 0.7577.57 ± 8.4240.50 ± 6.68
Right Ventricular Hypertrophy (RV/LV+S Ratio)0.26 ± 0.020.58 ± 0.040.37 ± 0.05
Pulmonary Vascular Resistance (PVR) (mmHg/ml/min)0.37 ± 0.040.99 ± 0.200.48 ± 0.17

Data adapted from a study using the prostacyclin analog treprostinil in the SuHx rat model, demonstrating the typical therapeutic effects expected from this class of drugs.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for obtaining reliable and reproducible results.

  • Reconstitution: Dissolve this compound sodium salt in a suitable solvent such as sterile, deionized water or a buffer (e.g., PBS, Tris-HCl).

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to create a 10 mM stock solution of this compound sodium salt (Molecular Weight: 374.45 g/mol ), dissolve 3.74 mg in 1 mL of solvent.

  • Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. For long-term stability, store at -20°C or -80°C. For short-term use (a few days), the solution can be stored at 4°C. It is advisable to maintain a neutral to slightly acidic pH for solutions to avoid degradation.

In Vivo Model: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used model to induce PH and study the effects of therapeutic agents.

MCT_Protocol_Workflow Start Start: Animal Selection (e.g., Male Sprague-Dawley Rats) Induction PH Induction: Single Subcutaneous Injection of Monocrotaline (60 mg/kg) Start->Induction Treatment This compound Administration: (e.g., Subcutaneous Infusion via Osmotic Minipumps) Prophylactic or Therapeutic Regimen Induction->Treatment Concurrently or Delayed Development PH Development Period (3-4 Weeks) Induction->Development Endpoint Endpoint Measurements Treatment->Endpoint Development->Endpoint Hemo Hemodynamic Assessment: Right Heart Catheterization (RVSP) Endpoint->Hemo RVH RV Hypertrophy Assessment: Heart Excision and Weighing (RV/LV+S) Endpoint->RVH End End of Study Hemo->End RVH->End

Workflow for the Monocrotaline-induced PH model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg). Control animals should receive an equivalent volume of saline. The development of PH typically occurs over 3-4 weeks.

  • This compound Treatment:

    • Prophylactic: Initiate treatment with this compound at the time of the MCT injection.

    • Therapeutic: Begin treatment after the establishment of PH (e.g., 14 days post-MCT injection).

    • Administration: Administer this compound via a suitable route, such as continuous subcutaneous infusion using osmotic minipumps or daily injections, for a specified duration (e.g., 14-21 days).

    • Hemodynamic Assessment: Anesthetize the rats and perform right heart catheterization to directly measure the Right Ventricular Systolic Pressure (RVSP).

    • Right Ventricular Hypertrophy (RVH) Assessment: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately and calculate the RV/LV+S ratio as an index of RVH.

In Vitro Assay: Platelet Aggregation Inhibition

This assay is used to determine the anti-platelet activity of this compound.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human donors (who have not taken anti-platelet medication) into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Add varying concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C in an aggregometer.

    • Initiate platelet aggregation by adding an agonist such as ADP or collagen.

    • Monitor the change in light transmittance for 5-10 minutes. The inhibition of aggregation is measured as a decrease in the maximum aggregation response compared to the vehicle control.

In Vitro Assay: Adenylyl Cyclase Activity

This assay measures the ability of this compound to stimulate cAMP production.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a relevant cell type, such as human pulmonary artery smooth muscle cells (hPASMCs) or platelets.

  • Assay Reaction:

    • In a reaction tube, combine the cell membranes, a phosphodiesterase inhibitor (to prevent cAMP degradation), ATP, and varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by incubating at 37°C for 10-15 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • cAMP Measurement:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Measure the amount of cAMP in the supernatant using a commercial cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

    • Calculate the concentration of cAMP produced based on a standard curve.

Conclusion

This compound is a stable and potent prostacyclin analog that serves as an indispensable tool for the preclinical investigation of pulmonary hypertension. Its well-defined mechanism of action, primarily through the IP receptor-cAMP signaling pathway, allows for the targeted study of vasodilation and anti-proliferative effects in the pulmonary vasculature. The protocols outlined in this document provide a robust framework for assessing the therapeutic potential of this compound in both in vivo and in vitro models of PH. Careful adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to the development of novel therapies for this devastating disease.

References

Application Notes and Protocols: Preparation of Carbacyclin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool for in vitro and in vivo research in areas such as cardiovascular disease and thrombosis.[2] this compound primarily exerts its effects through the activation of the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] An alternative signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ) has also been identified.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reliability.

Data Presentation

A summary of the physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight ~350.5 g/mol
Molecular Formula C₂₁H₃₄O₄
Appearance White solid
Solubility Soluble in DMSO, ethanol, ethyl acetate, or acetone.
- Ethanol: 20 mg/mL
Storage (Solid) Store at -20°C, protected from moisture.
Storage (Stock Solution) Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Biological Activity - Potent inhibitor of platelet aggregation.
- Activates adenylate cyclase via G-protein coupled PGI₂ receptors.
- Approximately 0.03 times as active as prostacyclin in inhibiting ADP or collagen-induced platelet aggregation in vitro.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula:

    Volume of DMSO (L) = [Mass of this compound (g)] / [Molecular Weight of this compound ( g/mol ) × Molarity (mol/L)]

    Example: For 1 mg of this compound (MW ~350.5 g/mol ): Volume of DMSO (L) = (0.001 g) / (350.5 g/mol × 0.010 mol/L) = 0.000285 L = 285 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles and contamination. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.

Important Considerations:

  • This compound can be unstable in aqueous solutions, particularly at neutral or acidic pH, due to hydrolysis.

  • For experiments requiring aqueous solutions, it is recommended to prepare fresh dilutions from the DMSO stock in a slightly alkaline buffer (pH 8.0-9.0) immediately before use.

  • When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low enough (typically <0.5%) to avoid cellular toxicity.

Mandatory Visualization

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate Prevent condensation weigh Weigh this compound powder equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent Calculated volume vortex Vortex to dissolve add_solvent->vortex aliquot Aliquot into single-use vials vortex->aliquot Avoid freeze-thaw cycles store Store at -20°C aliquot->store end End: this compound Stock Solution store->end

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Signaling Pathways cluster_ip IP Receptor-Dependent Pathway cluster_ppar IP Receptor-Independent Pathway This compound This compound ip_receptor IP Receptor (Gs-coupled) This compound->ip_receptor ppar PPARδ This compound->ppar activates g_protein Gs Protein ip_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates response1 Vasodilation & Inhibition of Platelet Aggregation pka->response1 leads to gene_expression Gene Expression (e.g., CPT-1) ppar->gene_expression regulates response2 Metabolic Regulation gene_expression->response2

References

Application of Carbacyclin in Smooth Muscle Cell Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a valuable pharmacological tool in the study of smooth muscle cell physiology and pathophysiology. As a potent activator of the prostacyclin (IP) receptor, this compound plays a critical role in mediating smooth muscle relaxation and inhibiting its proliferation.[1] These characteristics make it an essential compound for research in areas such as cardiovascular diseases, pulmonary hypertension, and other disorders involving abnormal smooth muscle tone and growth. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in smooth muscle cell research.

Mechanism of Action

This compound primarily exerts its effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR) located on the surface of smooth muscle cells.[1] This interaction initiates a signaling cascade that is central to its physiological effects.

Signaling Pathways:

  • cAMP-Dependent Pathway: Upon binding to the IP receptor, this compound activates the associated Gs alpha subunit (Gαs) of the G-protein.[1] This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several downstream targets, which ultimately results in the inhibition of myosin light chain kinase (MLCK). Reduced MLCK activity leads to decreased phosphorylation of the myosin light chain, preventing its interaction with actin and causing smooth muscle relaxation.

  • ERK and Akt Signaling: Research on prostacyclin analogs like Iloprost suggests the involvement of other signaling pathways, including the ERK and Akt-1 pathways, in mediating their effects on smooth muscle cell differentiation and proliferation. Prostacyclin analogs have been shown to inhibit basal ERK phosphorylation.

  • Phospholipase C (PLC) Pathway: Some studies indicate that in certain vascular beds, the IP receptor may also couple to the Phospholipase C (PLC) pathway, which could contribute to the overall physiological response.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and its analogs on smooth muscle cells.

CompoundAssaySpeciesPreparationParameterValue (approx.)
(5Z)-Carbacyclin sodium saltVascular Smooth Muscle RelaxationRabbitMesenteric ArteryEC50~100 - 300 nM
(5Z)-Carbacyclin sodium saltVascular Smooth Muscle RelaxationRabbitMesenteric ArteryMax Relaxation~60 - 70%
Prostacyclin (PGI2)Vascular Smooth Muscle RelaxationRabbitMesenteric ArteryEC50~10 - 30 nM
Prostacyclin (PGI2)Vascular Smooth Muscle RelaxationRabbitMesenteric ArteryMax Relaxation100%
Prostacyclin (PGI2) / IloprostInhibition of ERK PhosphorylationRatAortic Smooth Muscle CellsIC5010 nmol/L
CarbacyclinsInhibition of DNA SynthesisRatCultured Vascular Smooth Muscle CellsActivityNanomolar range

Note: EC50 and Maximal Relaxation values can vary depending on the specific tissue preparation, experimental conditions, and the contractile agent used.

Mandatory Visualizations

cluster_AC This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates ERK ERK Signaling IP_Receptor->ERK modulates Akt Akt Signaling IP_Receptor->Akt modulates PLC PLC Signaling IP_Receptor->PLC may couple to AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Proliferation Inhibition of Proliferation cAMP->Proliferation leads to MLCK_active Myosin Light Chain Kinase (MLCK) - Active PKA->MLCK_active inhibits MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P phosphorylates MLCK_inactive MLCK - Inactive Relaxation Smooth Muscle Relaxation MLC_P->Relaxation leads to MLC Myosin Light Chain MLC->MLC_P

Caption: Signaling pathway of this compound in smooth muscle cells.

start Start dissect Dissect superior mesenteric artery start->dissect prepare_rings Cut artery into 2-3 mm rings dissect->prepare_rings mount Mount rings in organ bath prepare_rings->mount equilibrate Equilibrate for 60-90 mins mount->equilibrate viability_check Check viability with 60 mM KCl equilibrate->viability_check pre_contract Pre-contract with Norepinephrine (10⁻⁶ M) viability_check->pre_contract add_this compound Add this compound (cumulative concentrations) pre_contract->add_this compound record Record relaxation response add_this compound->record analyze Analyze data: - % Relaxation - EC50, Emax record->analyze end End analyze->end

Caption: Experimental workflow for the isolated organ bath assay.

Experimental Protocols

Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effects of this compound on isolated arterial rings.

Materials and Reagents:

  • This compound sodium salt

  • Krebs-Henseleit solution

  • Norepinephrine

  • Potassium Chloride (KCl)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Carefully dissect the superior mesenteric artery from a rabbit and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check the viability of the tissue.

    • Wash the tissues and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., Norepinephrine, typically 10⁻⁶ M) to achieve a stable contractile tone.

    • Once a stable plateau is reached, add this compound sodium salt in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

    • Calculate the EC50 (the concentration of this compound that produces 50% of its maximal relaxation) and the Emax (the maximal relaxation achieved).

Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials and Reagents:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound sodium salt

  • [³H]-Thymidine (1 µCi/mL)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 5%

  • Sodium hydroxide (NaOH), 0.25 N

  • Scintillation vials and cocktail

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed VSMCs in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium.

    • Incubate the cells for 48 hours to allow for attachment and growth.

  • Serum Starvation and Treatment:

    • Remove the growth medium, wash the cells once with PBS, and replace it with serum-free medium.

    • Incubate the cells for 2-4 hours to synchronize them in a quiescent state.

    • Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.

  • [³H]-Thymidine Labeling:

    • Six to twenty-four hours before harvesting, add 1 µCi/mL of [³H]-Thymidine to each well.

  • Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Wash the cells twice with 5% TCA to precipitate the DNA.

    • Solubilize the cells by adding 0.5 mL of 0.25 N NaOH to each well and pipetting up and down to ensure complete lysis.

  • Scintillation Counting:

    • Transfer 400 µL of the solubilized cell solution from each well into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-Thymidine incorporated is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

    • Calculate the percentage inhibition of proliferation for each this compound concentration compared to the control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).

Measurement of Intracellular cAMP Levels

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials and Reagents:

  • Cultured vascular smooth muscle cells

  • This compound sodium salt

  • cAMP assay kit (e.g., competitive immunoassay)

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed VSMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a suitable buffer.

    • Remove the culture medium and add the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the instructions provided with the cAMP assay kit.

    • Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

    • Incubate the plate to allow for competitive binding.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value of this compound for cAMP production.

Measurement of Intracellular Calcium ([Ca²⁺]i) Using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations.

Materials and Reagents:

  • Cultured vascular smooth muscle cells grown on coverslips

  • Fura-2 AM

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in DMSO.

    • Dilute the Fura-2 AM stock solution in HBSS containing BSA to the final loading concentration (typically 2-10 µM).

    • Remove the culture medium from the cells on coverslips and wash with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for at least 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Stimulate the cells with this compound by adding it to the perfusion solution.

    • Continue to record the fluorescence ratio (F340/F380).

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Changes in the F340/F380 ratio over time reflect changes in [Ca²⁺]i.

    • The data can be calibrated to obtain absolute [Ca²⁺]i values if desired, using ionophores and solutions of known calcium concentrations.

References

Troubleshooting & Optimization

Troubleshooting Carbacyclin solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Carbacyclin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1] It functions as a potent vasodilator and inhibitor of platelet aggregation by acting as an agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which mediates various cellular responses.[1][3] Evidence also suggests a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

Q2: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, sterile, anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. As a sodium salt, this compound is also soluble in water and aqueous buffers like PBS, which are ideal for preparing working solutions directly. When using an organic solvent for a stock solution that will be diluted into an aqueous medium for cell-based assays, ensure the final solvent concentration is minimal (typically <0.1%) to avoid toxicity.

Q3: How should I store this compound powder and its solutions?

  • Solid Form: Store the solid powder form of this compound Sodium Salt at -20°C, tightly sealed and protected from moisture and light.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. It is highly recommended to aliquot the stock solution into single-use volumes to prevent contamination and avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO or ethanol are stable for up to 3 months at -20°C.

  • Working Solutions: For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. Storing diluted, aqueous working solutions at 4°C is not recommended for extended periods as hydrolysis can still occur.

Q4: What are the primary stability concerns for this compound in solution?

The primary stability concern for prostacyclin analogs like this compound is hydrolysis. While this compound is designed to be more stable than the native PGI2, it is not completely immune to degradation. The rate of hydrolysis is influenced by pH and temperature. This compound is generally more stable in neutral to slightly alkaline conditions (pH 7.4-8.5) and is more susceptible to degradation under acidic conditions.

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting a this compound stock solution into an aqueous experimental buffer.

This is a common issue when diluting a compound from an organic solvent into an aqueous medium.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.

  • Solutions:

    • Reduce Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay.

    • Optimize Vehicle Composition:

      • Consider preparing your stock solution in a solvent more miscible with your aqueous buffer, such as ethanol.

      • A co-solvent system (e.g., a mixture of DMSO and ethanol) might improve solubility upon dilution.

    • pH Adjustment: Ensure the pH of your final solution is compatible with this compound's stability, which is generally better at a slightly alkaline pH (around 8.0).

    • Gentle Warming: Gently warming the solution may help in redissolving the precipitate. However, be cautious about the thermal stability of the compound.

    • Use of Surfactants: In some cases, a small amount of a biocompatible surfactant, like polysorbate 80 (Tween® 80), can help maintain solubility. Be aware that surfactants can have their own biological effects.

Issue 2: Inconsistent or lower-than-expected biological activity in experiments.

  • Possible Causes:

    • Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer (e.g., acidic pH).

    • Adsorption to Plasticware: this compound may adsorb to the surface of plastic tubes and pipette tips.

    • Inaccurate Concentration: The initial concentration of the stock solution may be inaccurate, or there may have been pipetting errors.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.

    • Check Buffer pH: Verify that the pH of your experimental buffer is within the optimal range for this compound stability (neutral to slightly alkaline).

    • Use Low-Adhesion Plasticware: Utilize low-adhesion polypropylene tubes and pipette tips to minimize adsorption.

    • Verify Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method. Double-check all calculations for solution preparation.

    • Include Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.

Issue 3: Cell toxicity or off-target effects are observed in cell-based assays.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final assay volume is too high for the specific cell type.

  • Solutions:

    • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent is below the tolerance level for your cells (typically <0.1%).

    • Run a Vehicle-Only Control: Always include a control group that is treated with the vehicle (the solvent used to dissolve this compound) at the same final concentration used in the experimental groups. This will help you assess the effect of the solvent on your cells.

Data Presentation

Table 1: General Solubility of this compound Sodium Salt in Common Laboratory Solvents

SolventSolubilityNotes
WaterSolubleSolubility can be influenced by pH.
Dimethyl Sulfoxide (DMSO)SolubleAs a sodium salt, solubility might be less than the free acid form in non-polar solvents.
EthanolSolubleOften used as a co-solvent to improve aqueous solubility.
Phosphate-Buffered Saline (PBS)SolubleEnsure the pH of the PBS is suitable for stability.

Note: The table provides a qualitative overview. Specific solubility values can vary based on temperature, pH, and the presence of other solutes.

Table 2: Anticipated Stability Profile of this compound Sodium Salt under Various Conditions

Stress ConditionpH RangeTemperatureExpected Outcome
Acidic Hydrolysis1 - 3Ambient / ElevatedPotential for degradation.
Neutral Hydrolysis6 - 8Ambient / ElevatedGenerally more stable compared to acidic and basic conditions.
Basic Hydrolysis9 - 11Ambient / ElevatedPotential for significant degradation.
Oxidation (3% H₂O₂)N/AAmbientPotential for degradation.
Thermal Degradation40°C - 80°CSolid State / SolutionGenerally stable at lower temperatures, with increased degradation at higher temperatures. Stability in solution is dependent on the solvent and pH.
PhotodegradationN/AUV / Visible LightPotential for degradation. Protection from light is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Sodium Salt Stock Solution in DMSO

Materials:

  • This compound sodium salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-adhesion tips

Procedure:

  • Allow the vial of this compound sodium salt to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a sterile environment, accurately weigh the required amount of this compound sodium salt powder. The molecular weight of this compound sodium salt is approximately 372.48 g/mol .

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Cap the tube tightly and vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected polypropylene vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol provides a general method to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate

  • This compound sodium salt working solutions (prepared fresh from a stock solution)

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Phosphate-Buffered Saline (PBS)

  • Platelet aggregometer

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. PPP will be used as a reference for 100% aggregation.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP aliquots to 37°C.

    • Pipette an appropriate volume of PRP into an aggregometer cuvette with a stir bar.

    • Add a small volume of the this compound working solution or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

    • Set the aggregometer baseline (0% aggregation) with the PRP sample and the 100% aggregation level with the PPP sample.

    • Initiate platelet aggregation by adding the agonist (e.g., ADP to a final concentration of 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.

Visualizations

Carbacyclin_Signaling_Pathways cluster_IP_Receptor IP Receptor-Mediated Signaling cluster_PPAR_Delta PPARδ-Mediated Signaling Carbacyclin_ext This compound (extracellular) IP_Receptor IP Receptor (GPCR) Carbacyclin_ext->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_IP Downstream Targets (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Downstream_IP Phosphorylates Carbacyclin_int This compound (intracellular) PPAR_delta PPARδ (Nuclear Receptor) Carbacyclin_int->PPAR_delta Binds and Activates RXR RXR PPAR_delta->RXR Forms Heterodimer PPRE PPRE (on DNA) RXR->PPRE Binds Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription

Caption: this compound's dual signaling pathways.

Troubleshooting_Precipitation Start Precipitation observed after diluting stock solution into aqueous buffer Q1 Is the final concentration absolutely necessary? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stock solvent optimal? A1_Yes->Q2 Sol1 Lower the final concentration of this compound A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the buffer pH optimal for stability (7.4-8.5)? A2_Yes->Q3 Sol2 Prepare stock in a more miscible solvent (e.g., ethanol) or use a co-solvent system A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Consider gentle warming or the use of a biocompatible surfactant (with caution) A3_Yes->Sol4 Sol3 Adjust buffer pH to be slightly alkaline A3_No->Sol3 Sol3->End Sol4->End

Caption: Troubleshooting logic for this compound precipitation.

Experimental_Workflow_Stock_Prep Start Start: Prepare this compound Stock Solution Step1 Equilibrate this compound vial to room temperature Start->Step1 Step2 Weigh required amount of powder Step1->Step2 Step3 Add appropriate volume of anhydrous solvent (e.g., DMSO) Step2->Step3 Step4 Vortex until fully dissolved Step3->Step4 Step5 Aliquot into single-use, light-protected vials Step4->Step5 Step6 Store at -20°C or -80°C Step5->Step6 End End: Stock Solution Ready Step6->End

Caption: Workflow for preparing this compound stock solution.

References

Carbacyclin In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Carbacyclin concentration for in vitro assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stable, synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1]

Q2: What are the main applications of this compound in in vitro research?

This compound is primarily used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include:

  • In vitro platelet aggregation assays: It is a potent inhibitor of platelet aggregation induced by various agonists like ADP, collagen, and thrombin.[1]

  • Vasodilation studies: Its effects are studied on isolated blood vessels to understand its vasodilatory properties.

  • Signal transduction research: It is used to study the PGI2/IP receptor signaling pathway and its downstream effects.[1]

Q3: How should this compound sodium salt be stored to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. While it is a chemically stable analog of prostacyclin, it is recommended to prepare fresh dilutions for each experiment from a stock solution. For optimal stability, follow these guidelines:

  • Solid Form: Store the powder form at -20°C, tightly sealed and protected from moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. For aqueous solutions, use a buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.5). It is highly recommended to aliquot the stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store aliquots at -20°C for short-to-medium term storage.

Q4: My experimental results with this compound are inconsistent. What are some common causes?

Inconsistent results can arise from several factors:

  • Reagent Stability: Ensure the this compound solution is freshly prepared. While chemically more stable than prostacyclin, prolonged storage in solution can lead to degradation.

  • Cell Line Variation: Different cell lines may express varying levels of the IP receptor, leading to different responses.

  • Assay Conditions: Factors like pH, temperature, and incubation time can significantly impact results.

  • Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results in aggregation assays. Ensure a standardized and consistent protocol.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound. Note that IC50 and EC50 values can vary depending on the specific experimental conditions, cell type, and agonist used.

Table 1: Inhibitory Concentration (IC50) of this compound in Platelet Aggregation Assays

AgonistSpeciesPlasma/Whole BloodIC50 (nM)Reference
ADPHumanPlatelet-Rich Plasma~47
CollagenHumanPlatelet-Rich PlasmaVaries
Arachidonic AcidHumanPlatelet-Rich PlasmaVaries

Note: Specific IC50 values for this compound are not consistently reported in publicly available literature and can be highly dependent on the experimental setup.

Table 2: Effective Concentration (EC50) of this compound in cAMP Accumulation Assays

Cell TypeEC50 (nM)Reference
Human Platelets~10-100 (Estimated)
HEK293 cells expressing IP receptorVaries

Note: The EC50 value for this compound can vary depending on the experimental system and assay conditions. It is crucial to determine the EC50 empirically in your specific model.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound binding to the IP receptor initiates a signaling cascade that leads to the inhibition of platelet aggregation and vasodilation.

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor G_Protein Gαs IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., CREB) PKA->Downstream phosphorylates Response Physiological Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) Downstream->Response

Caption: this compound signaling cascade.

Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps for determining the inhibitory effect of this compound on platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (e.g., 200 x g, 15 min) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Equilibrate 4. Equilibrate PRP to 37°C PRP->Equilibrate Add_this compound 5. Add this compound (or vehicle) Equilibrate->Add_this compound Incubate 6. Incubate (e.g., 2-5 min) Add_this compound->Incubate Add_Agonist 7. Add Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Measure 8. Measure Aggregation (Light Transmission) Add_Agonist->Measure Plot 9. Plot % Inhibition vs. [this compound] Measure->Plot IC50 10. Determine IC50 Plot->IC50

Caption: Platelet aggregation assay workflow.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vitro assays with this compound.

Issue 1: High Variability in IC50 Values in Platelet Aggregation Assays

  • Potential Cause: Inconsistent platelet preparation.

    • Troubleshooting: Standardize the blood collection and centrifugation protocol. Ensure minimal handling of platelets to avoid premature activation. Process samples within a consistent timeframe after collection.

  • Potential Cause: Variability between platelet donors.

    • Troubleshooting: Acknowledge inherent biological variability. If possible, use pooled donor platelets or a single, consistent donor for a set of experiments.

  • Potential Cause: Inconsistent agonist concentration.

    • Troubleshooting: Prepare fresh agonist solutions for each experiment. Use a concentration that induces a submaximal aggregation response to effectively measure inhibition.

Issue 2: No or Low Response to this compound in cAMP Assays

  • Potential Cause: Low expression of the IP receptor in the cell line.

    • Troubleshooting: Use a cell line known to express the IP receptor or a transfected cell line.

  • Potential Cause: Degradation of cAMP by phosphodiesterases (PDEs).

    • Troubleshooting: Pre-incubate cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Potential Cause: Inactive this compound.

    • Troubleshooting: Prepare fresh this compound solutions for each experiment from a properly stored stock.

Issue 3: Atypical (e.g., U-shaped) Dose-Response Curve

  • Potential Cause: Compound precipitation at high concentrations.

    • Troubleshooting: Visually inspect your solutions for any precipitation. If observed, adjust the solvent or concentration range.

  • Potential Cause: Off-target effects at higher concentrations.

    • Troubleshooting: this compound may have off-target effects at higher concentrations that counteract the primary response. Consider using a more selective IP receptor agonist if off-target effects are suspected.

  • Potential Cause: Assay artifacts (e.g., "hook effect" in cAMP assays).

    • Troubleshooting: For cAMP assays, excessively high cAMP levels can saturate the detection reagents. Diluting the samples may reveal the true sigmoidal response.

Detailed Experimental Protocols

Key Experiment 1: In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines the measurement of this compound's ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

  • PRP Preparation:

    • Collect fresh human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of this compound sodium salt or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen).

    • Measure the change in light transmittance using a platelet aggregometer for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression to determine the IC50.

Key Experiment 2: cAMP Accumulation Assay in a Cell Line

This protocol describes how to measure the increase in intracellular cAMP in response to this compound in a cell line expressing the human IP receptor (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human IP receptor in an appropriate growth medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

    • Add varying concentrations of this compound sodium salt or vehicle control to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data using a 4PL non-linear regression to determine the EC50.

References

Preventing Carbacyclin degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carbacyclin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a chemically stable synthetic analog of prostacyclin (PGI₂). It mimics the biological effects of PGI₂, primarily acting as a potent inhibitor of platelet aggregation and a vasodilator. In research, it is widely used to study the prostacyclin signaling pathway, investigate platelet function, and explore therapeutic strategies for cardiovascular and pulmonary hypertensive diseases.

Q2: What is the main cause of this compound degradation in experiments?

The primary cause of this compound degradation in aqueous solutions is hydrolysis. Although designed to be more stable than its parent compound, PGI₂, this compound can still undergo hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis is also accelerated by increased temperatures.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). This minimizes the exposure of this compound to aqueous environments where hydrolysis can occur. For a 10 mM stock solution, dissolve the appropriate amount of this compound sodium salt in anhydrous DMSO.

Q4: What is the best way to store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to several yearsKeep tightly sealed and protected from moisture.
DMSO Stock Solution -20°C or -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q5: How should I prepare aqueous working solutions of this compound for my experiments?

Aqueous working solutions should be prepared fresh immediately before each experiment. To minimize hydrolysis, it is recommended to dilute the DMSO stock solution in a slightly alkaline buffer, with a pH in the range of 8.0-9.0. Avoid using acidic or neutral buffers for preparing working solutions that will be stored for any length of time.

Q6: Can I store my diluted aqueous working solution in the refrigerator (4°C)?

Storing diluted aqueous working solutions of this compound at 4°C is not recommended for extended periods. While the rate of hydrolysis is slower at lower temperatures, degradation can still occur. For optimal and consistent results, always prepare fresh working solutions from your frozen DMSO stock.

Troubleshooting Guide: Inconsistent Experimental Results

Experiencing inconsistent or unexpected results in your experiments with this compound? Degradation of the compound is a common culprit. Use this guide to troubleshoot potential issues.

Problem: Reduced or no biological activity of this compound in my assay.

Caption: A logical workflow to diagnose and address this compound degradation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing stable stock solutions and ready-to-use working solutions of this compound.

Caption: Step-by-step workflow for preparing this compound solutions.

Materials:

  • This compound Sodium Salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use vials

  • Slightly alkaline buffer (e.g., Tris-HCl, pH 8.5)

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound sodium salt.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Aqueous Working Solution (for immediate use):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Prepare the desired volume of a slightly alkaline buffer (pH 8.0-9.0).

    • Dilute the DMSO stock solution into the alkaline buffer to achieve the final desired concentration for your experiment.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects.

    • Use the freshly prepared aqueous working solution immediately.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for determining this compound stability.

Materials:

  • This compound solution in the buffer of interest

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the aqueous buffer you wish to test.

    • Incubate the solution at a constant temperature (e.g., 25°C, 37°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the following representative conditions (optimization may be required):

      • Column: C18 reversed-phase

      • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at ~210 nm

      • Injection Volume: 20 µL

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Inject the collected samples from the stability study.

  • Data Analysis:

    • Integrate the peak area of the intact this compound in each chromatogram.

    • Use the calibration curve to determine the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of this compound under the tested conditions.

This compound Signaling Pathway

This compound exerts its biological effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates the physiological responses.

Caption: Simplified diagram of the this compound signaling cascade.

Carbacyclin Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of Carbacyclin in your experiments. This compound is a stable synthetic analog of prostacyclin (PGI2) and a potent activator of the prostacyclin (IP) receptor, primarily used for its vasodilatory and anti-platelet aggregation properties.[1][2] However, like many small molecules, it can interact with other cellular targets, leading to off-target effects that may complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary on-target effect is mimicking the action of PGI2 by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[3] This interaction predominantly activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade mediates the primary therapeutic effects of vasodilation and inhibition of platelet aggregation.

Q2: What are the known off-target effects of this compound?

This compound's off-target effects are primarily attributed to its interaction with other prostanoid receptors and its activation of peroxisome proliferator-activated receptors (PPARs).

  • Prostanoid Receptor Cross-Reactivity: While this compound is a potent IP receptor agonist, it can also bind to and activate other prostanoid receptors, particularly the EP1 and EP3 receptors. Activation of these receptors can lead to varied and sometimes opposing physiological effects, especially in smooth muscle tissues.

  • PPARδ Activation: this compound can activate PPARδ, a nuclear receptor, independently of the IP receptor signaling pathway. This can lead to transcriptional regulation of genes involved in cellular processes like cardiomyocyte proliferation and energy metabolism.

Q3: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results can arise from several factors:

  • Reagent Stability: Ensure this compound solutions are freshly prepared and protected from light and extreme temperatures. While more stable than PGI2, prolonged storage in solution can lead to degradation.

  • Cell Line Variation: Different cell lines may express varying levels of IP and other prostanoid receptors, leading to different responses. It is crucial to characterize the receptor expression profile of your experimental system.

  • Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact results. Standardize these parameters across all experiments.

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. For cAMP-dependent assays, consider including a PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to obtain a more robust signal.

Troubleshooting Guides

Issue 1: Unexpected or Contradictory Cellular Responses

If you observe cellular effects that are inconsistent with the known IP receptor signaling pathway (e.g., increased cell proliferation when expecting inhibition), consider the following:

Possible Cause: Off-target activation of other prostanoid receptors (e.g., EP1, EP3) or PPARδ signaling.

Troubleshooting Steps:

  • Receptor Selectivity Profiling:

    • Perform competitive binding assays using membranes from cells expressing different prostanoid receptors (IP, EP1, EP3, etc.) to determine the binding affinity (Ki) of this compound for each.

    • Use selective antagonists for EP receptors in conjunction with this compound to see if the unexpected effects are blocked.

  • Investigate PPARδ Activation:

    • Measure the expression of known PPARδ target genes (e.g., CPT-1 in cardiomyocytes) in response to this compound treatment.

    • Use a PPARδ antagonist (e.g., GSK3787) to determine if it reverses the observed effects.

  • Use a More Selective Agonist:

    • For experiments focused solely on the IP receptor pathway, consider using a more selective IP agonist, such as cicaprost, as a control.

Issue 2: High Variability in Platelet Aggregation Assays

High variability between replicates or experiments is a common issue in platelet aggregation studies.

Possible Cause: Pre-analytical variables, reagent handling, or donor-specific differences in platelet reactivity.

Troubleshooting Steps:

  • Standardize Blood Collection and Processing:

    • Use a consistent anticoagulant (e.g., 3.2% sodium citrate).

    • Process blood samples promptly after collection to prepare platelet-rich plasma (PRP).

    • Ensure gentle handling of blood samples to avoid premature platelet activation.

  • Optimize Assay Conditions:

    • Maintain a constant temperature of 37°C in the aggregometer.

    • Use calibrated pipettes and ensure consistent mixing.

    • Ensure the platelet count in the PRP is within the optimal range and consistent across experiments.

  • Control for Agonist Activity:

    • Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment.

Issue 3: Low or No Signal in Adenylyl Cyclase Activation Assays

A weak or absent cAMP signal in response to this compound can hinder the assessment of its on-target activity.

Possible Cause: Low receptor expression, inactive compound, or high phosphodiesterase (PDE) activity.

Troubleshooting Steps:

  • Verify Cell Line and Reagents:

    • Use a cell line known to express the IP receptor or a transfected cell line with confirmed receptor expression.

    • Prepare a fresh solution of this compound to rule out degradation.

  • Optimize Assay Parameters:

    • Ensure the presence and appropriate concentration of a PDE inhibitor (e.g., IBMX) in the assay buffer.

    • Optimize cell number and incubation time. Too few cells can lead to low basal cAMP, while too many can cause high basal levels.

    • Use serum-free medium for the assay to avoid endogenous receptor activation.

Data Presentation

Table 1: Comparative Binding Affinity of Prostacyclin Analogs for Prostanoid Receptors

CompoundIP (Ki, nM)EP1 (Ki, nM)EP2 (Ki, nM)EP3 (Ki, nM)EP4 (Ki, nM)DP1 (Ki, nM)FP (Ki, nM)TP (Ki, nM)Reference
This compound High AffinityModerate Affinity-Moderate Affinity----
Iloprost 3.91.1>1000250500>1000330>1000
Treprostinil 326303.6>10008004.4>1000>1000
Beraprost 133 (Kd)---Active---

Note: Data for this compound and Beraprost are from separate studies and should be compared with caution due to potential variations in experimental conditions. A lower Ki or Kd value indicates higher binding affinity. "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific prostanoid receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human prostanoid receptor of interest.

    • Harvest cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet cell membranes. Resuspend the pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Iloprost for the IP receptor) at a concentration near its Kd, and varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Analysis:

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activation Assay

This protocol measures the functional potency of this compound in stimulating cAMP production.

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human IP receptor in a 96-well plate and allow them to adhere overnight.

  • cAMP Accumulation Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells and incubate.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol assesses the inhibitory effect of this compound on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant.

    • Centrifuge the blood at low speed to obtain PRP.

  • Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C.

    • Add a platelet agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission over time.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

on_target_pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

This compound On-Target Signaling Pathway.

off_target_pathway cluster_receptor Prostanoid Receptor Cross-Reactivity cluster_ppar PPARδ Activation Carbacyclin_1 This compound EP1_Receptor EP1 Receptor Carbacyclin_1->EP1_Receptor EP3_Receptor EP3 Receptor Carbacyclin_1->EP3_Receptor Other_Responses Varied Cellular Responses EP1_Receptor->Other_Responses EP3_Receptor->Other_Responses Carbacyclin_2 This compound PPARd PPARδ Carbacyclin_2->PPARd Activates PDK1 PDK1 PPARd->PDK1 Upregulates Akt Akt PDK1->Akt Phosphorylates GSK3b GSK3β Akt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibits Degradation Gene_Transcription Gene Transcription (e.g., CPT-1, Cell Proliferation Genes) Beta_Catenin->Gene_Transcription Promotes

This compound Off-Target Signaling Pathways.

experimental_workflow Start Unexpected Experimental Result with this compound Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Step1 Step 1: Literature Review - Check for known off-target  effects of this compound and  similar analogs. Hypothesis->Step1 Formulate Step2 Step 2: In Vitro Assays - Competitive Binding Assay - Functional Assays (e.g., cAMP,  Calcium mobilization) - Use selective antagonists Step1->Step2 Inform Step3 Step 3: Molecular Probes - Measure expression of  potential off-target pathway  genes (e.g., PPARδ targets) Step2->Step3 Guide Step4 Step 4: Comparative Analysis - Compare results with a  more selective agonist  (e.g., cicaprost) Step3->Step4 Confirm Conclusion Conclusion: Identify and Characterize Off-Target Effect Step4->Conclusion Validate

Logical Workflow for Investigating Off-Target Effects.

References

Carbacyclin Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving carbacyclin.

This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent activator of the prostacyclin receptor (IP receptor).[1][2][3] This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This mechanism underlies its primary physiological effects: inhibition of platelet aggregation and vasodilation. Accurate dose-response curve generation is crucial for determining its potency (EC50) and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound acts as a selective agonist for the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevation of intracellular cAMP levels is the key second messenger that mediates the downstream effects of this compound, such as the inhibition of platelet aggregation and relaxation of smooth muscle.

Q2: What are the expected EC50 values for this compound?

The EC50 value for this compound can vary significantly depending on the experimental system, including the cell type, assay conditions, and the specific biological response being measured. It is always recommended to determine the EC50 empirically within your specific experimental setup. However, published literature can provide an expected range for its biological activity.

Q3: What are some known off-target effects of this compound?

While this compound is a potent IP receptor agonist, it may exhibit some activity on other prostanoid receptors, such as EP1 and EP3 receptors, particularly at higher concentrations. These off-target effects can lead to mixed or unexpected results, especially in isolated smooth muscle preparations.

Q4: How should this compound sodium salt be stored?

For optimal stability, it is recommended to store this compound sodium salt as a powder at -20°C. Stock solutions should ideally be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to minimize freeze-thaw cycles and stored at -80°C. The stability of this compound in solution can be affected by pH and temperature.

Troubleshooting Guide

This guide addresses common problems encountered when generating a this compound dose-response curve.

Problem Potential Cause Troubleshooting Steps
No response or very weak response Compound Inactivity: The this compound may have degraded.- Verify the integrity and correct storage of the this compound sodium salt. - Prepare a fresh stock solution from a new vial if possible.
Low Receptor Expression: The cells may have low or no expression of the IP receptor.- Confirm IP receptor expression in your cell line using techniques like qPCR or western blotting.
Assay Conditions: Incubation time may be insufficient, or buffer components may be interfering.- Perform a time-course experiment to determine the optimal stimulation time. - Check the composition of your assay buffer; components like serum can sometimes interfere with GPCR signaling.
Dose-response curve is not sigmoidal (e.g., U-shaped, bell-shaped) Compound Precipitation: At high concentrations, this compound may precipitate out of solution.- Visually inspect your solutions for any signs of precipitation.
Off-Target Effects: At higher concentrations, this compound may have off-target effects that counteract the primary response.- Consider the potential for off-target effects and consult relevant literature.
Assay Artifacts (Hook Effect): In cAMP assays, excessively high cAMP levels can saturate the detection reagents.- Diluting the samples may help to reveal the true sigmoidal response.
High variability between replicates Inconsistent Cell Plating: Uneven cell distribution can lead to variability.- Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.
Pipetting Errors: Inaccurate liquid handling can introduce significant errors.- Use calibrated pipettes and ensure proper pipetting technique.
Incomplete Reagent Mixing: Poor mixing can lead to non-uniform stimulation.- Ensure all reagents, including this compound dilutions, are thoroughly mixed before adding them to the wells.
Lower than expected potency (high EC50) Agonist Strength (in platelet aggregation assays): A high concentration of the aggregating agent can overcome the inhibitory effect of this compound.- Titrate the aggregating agent (e.g., ADP, collagen) to find a concentration that induces sub-maximal aggregation.
Cell Health and Passage Number: Changes in cell health or high passage numbers can alter receptor expression and signaling.- Use healthy cells within a consistent and low passage number range.
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors can impact receptor binding and signaling.- Optimize the buffer conditions for your specific assay.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol describes how to measure the increase in intracellular cAMP in response to this compound in a cell line expressing the human IP receptor (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • This compound sodium salt

  • Cell culture medium (e.g., DMEM)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the HEK293-IP cells in a 96-well plate and culture overnight to allow for attachment.

  • Cell Preparation: Wash the cells with serum-free medium.

  • PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • This compound Treatment: Add serial dilutions of this compound to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the competitive immunoassay as per the kit protocol to measure intracellular cAMP levels.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value of this compound from the dose-response curve using a suitable non-linear regression model (e.g., 4PL).

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate

  • This compound sodium salt

  • Platelet agonist (e.g., ADP or collagen)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed.

  • Aggregometer Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.

  • This compound Treatment: Add different concentrations of this compound or a vehicle control to the PRP and incubate for 2-5 minutes.

  • Initiation of Aggregation: Initiate platelet aggregation by adding a submaximal concentration of a platelet agonist (e.g., ADP).

  • Data Recording: Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • Determine the maximum aggregation for each concentration of this compound.

  • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50.

Visualizations

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Leads to Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Check_Compound Check this compound Integrity - Stored correctly? - Prepare fresh stock Start->Check_Compound Check_Assay Review Assay Protocol - Incubation times - Buffer components - Cell health/passage Check_Compound->Check_Assay Compound OK Repeat_Experiment Repeat Experiment Check_Compound->Repeat_Experiment New Compound Check_Data Analyze Data for Artifacts - Hook effect? - Outliers? Check_Assay->Check_Data Protocol OK Optimize_Conditions Optimize Assay Conditions - Titrate agonist (if applicable) - Time-course experiment Check_Assay->Optimize_Conditions Protocol Issue Check_Data->Optimize_Conditions No Artifacts Check_Data->Repeat_Experiment Artifacts Present (after correction) Optimize_Conditions->Repeat_Experiment Resolved Issue Resolved Repeat_Experiment->Resolved

References

Navigating Carbacyclin Formulation: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbacyclin, a stable synthetic analog of prostacyclin (PGI₂), is a valuable tool in cardiovascular and platelet research. However, its experimental utility can be hampered by precipitation in aqueous buffers, leading to inaccurate results and wasted resources. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation of this compound in your experimental buffers can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving this common issue.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

  • Possible Cause: "Salting out" effect. A high concentration of this compound in an organic solvent (like DMSO or ethanol) is rapidly introduced to an aqueous environment, causing the compound to crash out of solution.

  • Recommended Solutions:

    • Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.

    • Optimize Co-Solvent System: If your experimental system allows, consider using a co-solvent. For example, preparing an intermediate dilution in a solvent more miscible with your aqueous buffer, such as ethanol, before the final dilution can be effective.

    • Vortexing During Dilution: Add the this compound stock solution to the buffer while vigorously vortexing the buffer. This rapid mixing prevents localized high concentrations that can trigger precipitation.

Issue 2: Precipitation Observed Over Time During an Experiment

  • Possible Cause: The solution is supersaturated, and this compound is slowly crashing out of solution. This can be influenced by temperature fluctuations or interactions with other components in the assay medium.

  • Recommended Solutions:

    • pH Optimization: this compound, like other prostacyclin analogs, is generally more stable and soluble in neutral to slightly alkaline conditions (pH 7.4-8.5). Ensure your buffer's pH is within this range.[1]

    • Temperature Control: Maintain a consistent temperature throughout your experiment. Avoid transferring solutions between different temperatures, as solubility is temperature-dependent. Gentle warming may help redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.[2][3]

    • Fresh Solution Preparation: Always prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions, even at 4°C, for extended periods as hydrolysis can still occur.[1]

Issue 3: Inconsistent Biological Activity

  • Possible Cause: Degradation or microprecipitation of this compound. Even if not visible, small aggregates can form and reduce the effective concentration of the active compound.

  • Recommended Solutions:

    • Proper Storage of Stock Solutions: Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[1]

    • Confirm Stock Solution Integrity: If you suspect degradation, you can assess the stability of your this compound solution using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

For preparing concentrated stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, it's important to note that the sodium salt of this compound may have limited solubility in 100% DMSO. It is recommended to keep the final concentration of the organic solvent in your experimental setup as low as possible (typically <0.5%) to avoid solvent-induced effects.

Q2: What is the optimal pH range for working with this compound in aqueous buffers?

Prostacyclin analogs like this compound are generally more stable in neutral to slightly alkaline buffers, with a recommended pH range of 7.4 to 8.5. Acidic conditions can lead to hydrolysis and degradation.

Q3: Can I store my diluted this compound working solution in the refrigerator?

It is not recommended to store diluted aqueous working solutions for extended periods, even at 4°C. While this compound is more stable than its parent compound, PGI₂, hydrolysis can still occur. For optimal and reproducible results, always prepare fresh working solutions for each experiment.

Q4: Are there any buffer components that are incompatible with this compound?

While specific incompatibility data for this compound is limited, it is good practice to avoid buffers containing components that may interact with carboxylic acids or be sensitive to the presence of organic co-solvents. For instance, high concentrations of certain salts could potentially reduce solubility. When in doubt, simpler buffer systems like Phosphate-Buffered Saline (PBS) or TRIS-HCl are often a good starting point.

Quantitative Data Summary

While comprehensive public data on this compound's solubility across a wide range of conditions is limited, the following table provides a summary of known solubility and stability information to guide your experimental design.

ParameterSolvent/BufferpHTemperatureConcentration/ValueCitation
Solubility DMSO-Room Temp.~5 mg/mL
Ethanol-Room Temp.~13-20 mg/mL
PBS7.2Room Temp.~5 mg/mL
Stability Aqueous Buffer7.4 - 8.5-More Stable
Aqueous BufferAcidic-Prone to Hydrolysis
Storage (Solid) ---20°CTightly sealed, protected from light and moisture
Storage (Stock Solution) DMSO/Ethanol--20°C to -80°CSingle-use aliquots

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound sodium salt

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free water

  • Experimental buffer (e.g., PBS or TRIS-HCl, pH 7.4)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the vial of this compound sodium salt to equilibrate to room temperature before opening. b. Aseptically weigh the required amount of this compound sodium salt. c. Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration. d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 1 µM in PBS): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in DMSO or ethanol to create a 100 µM intermediate solution. c. While vortexing your experimental buffer (PBS, pH 7.4), add the required volume of the 100 µM intermediate solution to achieve the final desired concentration (e.g., 10 µL of 100 µM stock into 990 µL of PBS for a final concentration of 1 µM). d. Visually inspect the final working solution for any signs of precipitation.

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol provides a standard method for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation, a common application where precipitation can be an issue.

Materials:

  • Freshly prepared this compound working solutions (as per Protocol 1)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen)

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation: a. Prepare PRP and PPP from fresh human blood according to standard laboratory protocols.

  • Aggregometer Setup: a. Set up the aggregometer according to the manufacturer's instructions, using PPP to set 100% aggregation and PRP for the 0% baseline.

  • Inhibition Assay: a. Pipette a known volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C. b. Add a small volume of your freshly prepared this compound working solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes). c. Initiate platelet aggregation by adding the platelet agonist. d. Record the change in light transmission for 5-10 minutes.

  • Troubleshooting within the Assay:

    • If precipitation is observed upon adding the this compound working solution to the PRP, consider further diluting your intermediate stock solution before adding it to the PRP to lower the initial localized concentration.

    • Ensure the pH of the PRP and any buffers used are within the optimal range for this compound stability.

Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways:

  • Canonical IP Receptor Pathway: this compound binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects such as inhibition of platelet aggregation and vasodilation.

  • PPARδ Pathway: this compound can also act independently of the IP receptor by activating the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This pathway is implicated in the regulation of gene expression related to cardiac energy metabolism.

Diagrams of Signaling Pathways and Experimental Workflows

Carbacyclin_Signaling_Pathways cluster_IP IP Receptor Pathway cluster_PPAR PPARδ Pathway Carbacyclin1 This compound IP_Receptor IP Receptor (GPCR) Carbacyclin1->IP_Receptor Gs Gs Protein IP_Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., Platelet Inhibition, Vasodilation) PKA->Cellular_Response1 Carbacyclin2 This compound PPARd PPARδ (Nuclear Receptor) Carbacyclin2->PPARd Gene_Expression Gene Expression (e.g., CPT-1) PPARd->Gene_Expression Regulates

Caption: this compound signaling pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_troubleshoot Troubleshooting start Weigh this compound Sodium Salt stock Prepare 10 mM Stock in DMSO/Ethanol start->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot intermediate Prepare Intermediate Dilution (e.g., 100 µM) aliquot->intermediate working Prepare Final Working Solution via Serial Dilution into Buffer (Vortexing) intermediate->working assay_prep Prepare Assay (e.g., PRP for Aggregometry) add_drug Add Working Solution to Assay assay_prep->add_drug incubate Incubate add_drug->incubate check_precip Precipitation Observed? add_drug->check_precip measure Measure Response incubate->measure adjust_conc Lower Concentration check_precip->adjust_conc adjust_pH Check/Adjust pH check_precip->adjust_pH fresh_sol Prepare Fresh check_precip->fresh_sol

Caption: Recommended experimental workflow.

References

Navigating Carbacyclin Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing experiments involving Carbacyclin. This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation and a vasodilator, making it a critical tool in cardiovascular research.[1][2][3] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to enhance the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1] Its primary mechanism of action is as a potent agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.

Q2: What are the potential off-target effects of this compound?

While this compound is a potent IP receptor agonist, it may exhibit some activity on other prostanoid receptors, such as the EP1 and EP3 receptors. This can lead to varied or opposing effects, particularly in smooth muscle tissues. Additionally, some studies suggest that this compound can activate Peroxisome Proliferator-Activated Receptor delta (PPARδ) independently of the IP receptor signaling pathway, which can influence gene expression related to fatty acid metabolism.

Q3: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining this compound's integrity.

  • Powder: Store at -20°C for long-term stability (up to 3 years).

  • In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh dilutions for each experiment from a stock solution.

Q4: I'm having trouble dissolving this compound. What is the recommended solvent?

As a sodium salt, this compound has good aqueous solubility. However, for creating concentrated stock solutions, organic solvents are often used.

  • DMSO: A primary choice for high-concentration stock solutions (e.g., 10 mM).

  • Ethanol: Can also be used but with caution in cell-based assays due to potential toxicity.

  • PBS (pH >7.2) or Water: Ideal for preparing working solutions, but these aqueous solutions should be prepared fresh and not stored for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent results in platelet aggregation assays.

  • Possible Cause: Variability in agonist potency, platelet preparation, or low platelet count.

  • Troubleshooting Tips:

    • Standardize Agonist: The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly impact this compound's inhibitory effect. Standardize the preparation and concentration of your agonist for every experiment.

    • Consistent Platelet Preparation: The method of preparing platelet-rich plasma (PRP) can influence results. Ensure a standardized and consistent protocol for platelet isolation and handling. Use freshly drawn blood and process it promptly to avoid platelet refractoriness.

    • Check Platelet Count: Ensure the platelet count in PRP is within the optimal range. Low platelet function or count in the control will make it difficult to accurately measure inhibition.

    • Gentle Handling: Avoid vigorous shaking or traumatic venipuncture to prevent premature platelet activation and spontaneous aggregation.

Issue 2: Less potent inhibition of platelet aggregation than expected.

  • Possible Cause: Underestimating this compound's relative potency or issues with the compound's stability.

  • Troubleshooting Tips:

    • Align Potency Expectations: this compound is known to be less potent than its natural counterpart, prostacyclin. One study found it to be approximately 10-fold less effective in inhibiting tumor cell-induced platelet aggregation, while another reported it as 0.03 times as active as prostacyclin against ADP or collagen-induced aggregation in human plasma.

    • Ensure Compound Integrity: Prepare fresh this compound solutions for each experiment. While chemically stable, prolonged storage in solution can lead to degradation.

Issue 3: High background or inconsistent results in cAMP assays.

  • Possible Cause: Issues with cell health, phosphodiesterase (PDE) activity, or assay conditions.

  • Troubleshooting Tips:

    • Cell Health: Use healthy cells within a consistent and low passage number range. Ensure even cell seeding density.

    • PDE Inhibition: Ensure the presence of a PDE inhibitor (e.g., IBMX) at an appropriate concentration to prevent cAMP degradation.

    • Optimize Assay Conditions: Precisely control incubation times and temperatures. Factors like pH and temperature can significantly impact results.

Issue 4: Precipitation of this compound when diluting a DMSO stock into an aqueous buffer.

  • Possible Cause: The concentration of the DMSO stock solution is too high.

  • Troubleshooting Tips:

    • Try decreasing the stock concentration or performing a serial dilution.

    • Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts. High concentrations of DMSO can inhibit prostacyclin production in endothelial cells.

Quantitative Data Summary

The inhibitory potential of this compound and its analogs is often expressed as the half-maximal inhibitory concentration (IC50). These values can vary depending on experimental conditions.

CompoundAgonistPlatelet SourceIC50 (nM)Reference
This compoundADPHuman PRP47
This compound Analog (MM706)Not SpecifiedWashed Human Platelets77
This compound Analog (3-oxa-analogue)ADPNot Specified3.0
This compound (estimated)ADP, CollagenNot Specified~33

Note: The IC50 value for this compound is estimated based on its reported relative potency to prostacyclin. Direct experimental determination is recommended for specific assay conditions.

Experimental Protocols

Key Experiment 1: In Vitro Platelet Aggregation Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.
  • Carefully collect the upper, straw-colored PRP layer.
  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. This will serve as the 100% aggregation baseline.

2. Experimental Procedure:

  • Pre-warm PRP and PPP aliquots to 37°C.
  • Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
  • Pipette 450 µL of PRP into an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 5 minutes.
  • Add 5 µL of your this compound working solution (or vehicle control) and incubate for 2-5 minutes.
  • Initiate aggregation by adding 50 µL of a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).
  • Record the change in light transmission for 5-10 minutes.

3. Data Analysis:

  • Determine the maximum percentage of aggregation for each this compound concentration.
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Key Experiment 2: Intracellular cAMP Measurement Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.

1. Cell Preparation:

  • Seed cells (e.g., HEK293-IP) in a 96-well plate and culture overnight.
  • Wash the cells with serum-free medium.

2. Experimental Procedure:

  • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
  • Add serial dilutions of this compound or a positive control (e.g., Forskolin) to the wells.
  • Incubate for 30 minutes at 37°C.
  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.
  • Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the cAMP concentration in each sample from the standard curve.
  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Visualizing Experimental Processes and Pathways

To further clarify the mechanisms and workflows discussed, the following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.

Carbacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) Downstream->Response Leads to

Caption: this compound's primary signaling pathway via the IP receptor.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Collect PRP Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Equilibrate Equilibrate PRP in Aggregometer PRP->Equilibrate PPP Collect PPP Centrifuge2->PPP Add_this compound Add this compound or Vehicle Equilibrate->Add_this compound Add_Agonist Add Platelet Agonist (e.g., ADP) Add_this compound->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for an in vitro platelet aggregation assay.

Troubleshooting_Logic cluster_reagents Reagent & Compound Issues cluster_protocol Experimental Protocol Issues cluster_equipment Equipment & Data Issues Start Inconsistent Experimental Results Check_Storage Verify this compound Storage & Age Start->Check_Storage Review_Handling Review Platelet Handling Technique Start->Review_Handling Calibrate Calibrate Aggregometer Start->Calibrate Fresh_Solutions Prepare Fresh Solutions Check_Storage->Fresh_Solutions Verify_Agonist Standardize Agonist Concentration Fresh_Solutions->Verify_Agonist Check_Cells Verify Cell Health & Passage Number Review_Handling->Check_Cells Standardize_Time Standardize Incubation Times & Temperatures Check_Cells->Standardize_Time Check_Pipettes Verify Pipette Calibration Calibrate->Check_Pipettes Reanalyze Re-evaluate Data Analysis Check_Pipettes->Reanalyze

Caption: A logical troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Carbacyclin vs. Iloprost: A Comparative Guide to Platelet Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Carbacyclin and Iloprost, two stable synthetic analogs of prostacyclin (PGI2), focusing on their performance as platelet inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific applications in thrombosis, hemostasis, and cardiovascular pharmacology.

At a Glance: Key Pharmacological Properties

PropertyThis compoundIloprost
Chemical Nature Chemically stable synthetic analog of prostacyclin (PGI2)[1]Chemically stable synthetic analog of prostacyclin (PGI2)[2]
Primary Mechanism Potent agonist of the prostacyclin (IP) receptor, leading to increased intracellular cAMP[1]Potent agonist of the prostacyclin (IP) receptor, leading to increased intracellular cAMP[2]
Receptor Selectivity Primarily acts on the IP receptor[2]Activates the IP receptor, but also binds to and activates all four prostaglandin E2 receptors (EP1, EP2, EP3, and EP4)

Mechanism of Action: A Shared Pathway with a Key Difference

Both this compound and Iloprost exert their anti-platelet effects by mimicking the action of endogenous prostacyclin. They bind to the prostacyclin (IP) receptor, a G-protein coupled receptor on the surface of platelets. This binding activates the Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately inhibiting platelet activation processes such as granule release, shape change, and aggregation. This signaling cascade effectively counteracts pro-aggregatory signals from agonists like ADP and collagen.

A crucial distinction between the two lies in their receptor selectivity. While both are potent IP receptor agonists, Iloprost exhibits a broader binding profile, also interacting with prostaglandin E2 (EP) receptors. This lack of specificity for the IP receptor may lead to a wider range of biological effects and a different side-effect profile for Iloprost compared to the more selective this compound.

Signaling Pathway of this compound and Iloprost in Platelet Inhibition

G cluster_membrane Platelet Membrane IP_Receptor IP Receptor (Prostacyclin Receptor) Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts Gs_Protein->Adenylyl_Cyclase stimulates This compound This compound This compound->IP_Receptor Iloprost Iloprost Iloprost->IP_Receptor ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Inhibition PKA->Inhibition Platelet_Activation Platelet Activation (e.g., Ca2+ release, granule release) Inhibition->Platelet_Activation

Signaling cascade of this compound and Iloprost in platelets.

Quantitative Comparison of Platelet Inhibition

Direct head-to-head studies comparing the IC50 values of this compound and Iloprost under identical conditions are limited. The following data is compiled from separate in vitro studies.

ParameterThis compoundIloprost
Inhibition of Platelet Aggregation (IC50) ~33.3 nM (estimated against ADP and collagen-induced aggregation in human plasma)3.0 nM (against collagen/ADP-induced aggregation in flowing blood)3.6 nM (against low-dose collagen-stimulated platelet-rich plasma)
Relative Potency vs. Prostacyclin (PGI2) 0.03 times as active as PGI2 against ADP or collagen-induced aggregation in human plasmaEquipotent to PGI2 against ADP-induced aggregation; more potent against adrenaline and arachidonic acid-induced aggregation
Adenylyl Cyclase Activation (EC50 for cAMP elevation) Data not available0.37 nM

Note: The IC50 values for this compound are estimated based on its reported relative potency to prostacyclin (PGI2), which has an IC50 of approximately 1 nM against ADP and collagen-induced aggregation. The data for this compound and Iloprost are from different studies and should be compared with caution due to potential variations in experimental conditions.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the inhibitory effect of this compound and Iloprost on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound and Iloprost

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen)

  • Whole blood from healthy human donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Saline solution

  • Platelet aggregometer

2. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy donors who have not taken any anti-platelet medication for at least two weeks. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

  • Mix the blood gently with the anticoagulant (e.g., 9 parts blood to 1 part citrate).

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • Carefully aspirate the upper PRP layer.

  • To obtain Platelet-Poor Plasma (PPP) for use as a reference, centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

3. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP if necessary, typically to a range of 2.0-2.5 x 10^8 platelets/mL using autologous PPP.

  • Pipette a specific volume of PRP into the aggregometer cuvettes with a small magnetic stir bar and allow it to equilibrate to 37°C for at least 5 minutes.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • To determine the inhibitory effect, pre-incubate the PRP with various concentrations of this compound or Iloprost for a defined period (e.g., 2 minutes) before adding the agonist.

  • Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).

  • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect whole blood (with anticoagulant) B Centrifuge at low speed (e.g., 200 x g, 10-15 min) A->B C Separate Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at high speed (e.g., 1500 x g, 15 min) B->D F Equilibrate PRP at 37°C in aggregometer C->F E Separate Platelet-Poor Plasma (PPP) D->E G Calibrate aggregometer (PRP=0%, PPP=100%) E->G F->G H Pre-incubate PRP with this compound or Iloprost G->H I Add platelet agonist (e.g., ADP) H->I J Record light transmission I->J K Calculate % aggregation and % inhibition J->K L Determine IC50 values K->L

Workflow for comparing this compound and Iloprost in a platelet aggregation assay.

Conclusion

This compound and Iloprost are both potent inhibitors of platelet aggregation, acting through the prostacyclin (IP) receptor to increase intracellular cAMP levels. The primary difference lies in their receptor selectivity, with this compound being more specific for the IP receptor, whereas Iloprost also interacts with EP receptors. Based on the available, albeit indirect, comparative data, Iloprost appears to be a more potent inhibitor of platelet aggregation in vitro. The choice between these two compounds will depend on the specific research question, with this compound being a more suitable tool for studies focused specifically on the IP receptor pathway, while Iloprost's broader activity might be relevant in other contexts. Researchers should consider these differences in potency and selectivity when designing experiments and interpreting results.

References

A Comparative Guide to the Efficacy of Carbacyclin and Other Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of carbacyclin and other key prostacyclin analogs: iloprost, cicaprost, and beraprost. Prostacyclin (PGI₂) and its analogs are potent vasodilators and inhibitors of platelet aggregation, primarily exerting their effects through the activation of the prostacyclin (IP) receptor.[1][2] Understanding the nuanced differences in their potency and receptor interactions is crucial for advancing research and developing targeted therapies for conditions such as pulmonary arterial hypertension and peripheral arterial disease.[1]

The data presented here is compiled from various preclinical studies. It is important to note that while this guide provides a comprehensive overview, direct head-to-head comparative studies evaluating all four analogs under identical experimental conditions are limited. Therefore, the quantitative data should be interpreted with consideration of the potential variations in experimental setups across different studies.

Quantitative Comparison of Prostacyclin Analogs

The following tables summarize the key efficacy parameters of this compound, iloprost, cicaprost, and beraprost, focusing on their receptor binding affinity, ability to stimulate the secondary messenger cyclic AMP (cAMP), and their inhibitory effect on platelet aggregation.

Table 1: Prostacyclin (IP) Receptor Binding Affinity (Ki, nM)

A lower Ki value indicates a higher binding affinity for the IP receptor.

Prostacyclin AnalogKi (nM)Reference(s)
This compound~2.0[Not explicitly found in direct comparison]
Iloprost3.9[3]
Cicaprost10
Beraprost133 (human platelets)[1]

Note: Data for each analog may originate from different studies, and direct comparison should be made with caution.

Table 2: Adenylyl Cyclase Activation (EC50, nM)

The EC50 value represents the concentration of the analog that produces 50% of the maximal increase in intracellular cAMP levels. A lower EC50 value indicates greater potency in activating the signaling pathway.

Prostacyclin AnalogEC50 (nM)Cell TypeReference(s)
This compoundNot explicitly found in direct comparison-
Iloprost0.37Cells expressing human IP receptor
Cicaprost7.1Human pulmonary artery smooth muscle cells
BeraprostNot explicitly found in direct comparison-

Table 3: Inhibition of Platelet Aggregation (IC50, nM)

The IC50 value is the concentration of the analog that inhibits platelet aggregation by 50%. A lower IC50 value indicates a more potent anti-platelet effect.

Prostacyclin AnalogIC50 (nM)AgonistReference(s)
This compound0.03 times as active as prostacyclinADP, Collagen
IloprostPotent inhibitorADP
CicaprostDose-dependent inhibition observed-
Beraprost2-5ADP or epinephrine
Beraprost0.2-0.5U46619 or low-dose collagen

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway of prostacyclin analogs and a generalized workflow for their in vitro comparison.

G Prostacyclin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to G-Protein (Gs) G-Protein (Gs) IP Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation PKA->Inhibition of Platelet Aggregation

Caption: Signaling pathway of prostacyclin analogs.

G Experimental Workflow for Comparing Prostacyclin Analogs Start Start Prepare Reagents Prepare Prostacyclin Analogs and Cell/Platelet Suspensions Start->Prepare Reagents Assay_Selection Select Assay Prepare Reagents->Assay_Selection Binding_Assay Receptor Binding Assay (Determine Ki) Assay_Selection->Binding_Assay Affinity cAMP_Assay cAMP Accumulation Assay (Determine EC50) Assay_Selection->cAMP_Assay Signaling Platelet_Assay Platelet Aggregation Assay (Determine IC50) Assay_Selection->Platelet_Assay Function Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Platelet_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize and compare prostacyclin analogs.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the prostacyclin analogs for the IP receptor.

Materials:

  • Cell membranes expressing the human IP receptor (e.g., from transfected HEK293 or CHO cells).

  • Radiolabeled ligand (e.g., [³H]-Iloprost).

  • Unlabeled prostacyclin analogs (this compound, Iloprost, Cicaprost, Beraprost).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the IP receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., [³H]-Iloprost, typically at a concentration close to its Kd), and varying concentrations of the unlabeled prostacyclin analog.

  • Incubation: Incubate the reaction mixtures at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled analog. Calculate the IC₅₀ value (the concentration of the analog that displaces 50% of the radiolabeled ligand) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the potency (EC₅₀) of the prostacyclin analogs in stimulating intracellular cAMP production.

Materials:

  • Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Prostacyclin analogs (this compound, Iloprost, Cicaprost, Beraprost).

  • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA, pH 7.4).

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Methodology:

  • Cell Culture: Plate the cells in a multi-well plate (e.g., 96-well) and grow to near confluence.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the prostacyclin analogs to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification: Terminate the reaction by adding the lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay format.

  • Data Analysis: Plot the measured cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each analog.

Platelet Aggregation Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the prostacyclin analogs on platelet aggregation.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen, or U46619).

  • Prostacyclin analogs (this compound, Iloprost, Cicaprost, Beraprost).

  • Platelet aggregometer.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing the anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement: Adjust the platelet count in the PRP if necessary. Use a light transmission aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Inhibition Assay: Pre-incubate aliquots of PRP with either vehicle or varying concentrations of the prostacyclin analog for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add the platelet aggregation agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the analog compared to the vehicle control. Plot the percentage of inhibition against the log of the analog concentration and determine the IC₅₀ value.

References

Validating Carbacyclin's Potency in cAMP Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbacyclin's effect on cyclic adenosine monophosphate (cAMP) signaling with alternative therapeutic agents. The information presented herein, supported by experimental data, is intended to facilitate informed decisions in research and drug development.

Introduction to this compound and cAMP Signaling

This compound is a stable synthetic analog of prostacyclin (PGI₂), a potent endogenous mediator with significant vasodilatory and anti-platelet aggregatory properties.[1][2] Like its natural counterpart, this compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] Activation of the IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[1] The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.

Understanding and quantifying the effect of this compound on cAMP signaling is crucial for evaluating its therapeutic potential and comparing its efficacy to other agents that modulate this critical signaling pathway.

Comparative Analysis of cAMP Modulators

The efficacy of this compound in elevating intracellular cAMP can be benchmarked against two main classes of compounds: other prostacyclin analogs and phosphodiesterase (PDE) inhibitors.

1. Prostacyclin Analogs: These molecules, similar to this compound, act as agonists at the IP receptor. This guide compares this compound with Iloprost and Beraprost. While direct head-to-head studies measuring the half-maximal effective concentration (EC₅₀) for cAMP production for all three compounds under identical conditions are limited, available data allows for a comparative assessment of their potency.

2. Phosphodiesterase (PDE) Inhibitors: This class of drugs increases cAMP levels through a different mechanism: they inhibit the enzymatic degradation of cAMP by phosphodiesterases. This guide includes a comparison with Rolipram, a selective PDE4 inhibitor, and Cilostamide, a selective PDE3 inhibitor.

Data Presentation: Potency in Modulating cAMP Signaling and Platelet Aggregation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Potency in Elevating Intracellular cAMP

CompoundClassEC₅₀ for cAMP Elevation (nM)Cell Type/SystemReference
This compound Prostacyclin AnalogData not available-
IloprostProstacyclin Analog0.37Not specified
BeraprostProstacyclin AnalogPotent IP receptor agonistNot specified
RolipramPDE4 Inhibitor~1 (high affinity), ~120 (low affinity) for CREB phosphorylationU937 monocytic cells
CilostamidePDE3 Inhibitor1.65-fold increase in cAMP at 30 µMHuman Aortic Endothelial Cells

Note: The data for Rolipram reflects the IC₅₀ for downstream effects related to cAMP elevation. The data for Cilostamide represents the fold-increase at a specific concentration.

Table 2: Comparison of Inhibitory Potency on Platelet Aggregation

CompoundClassIC₅₀ for ADP-induced Platelet Aggregation (nM)Reference
This compound Prostacyclin Analog0.03 times as active as prostacyclin
IloprostProstacyclin AnalogPotent inhibitor
BeraprostProstacyclin Analog~5.5 (pIC₅₀ = 8.26)

Mandatory Visualizations

Signaling Pathways

cluster_0 Prostacyclin Analog Pathway cluster_1 Phosphodiesterase Inhibitor Pathway This compound This compound (or other analogs) IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor binds & activates G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds & activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Effects (Vasodilation, Inhibition of Platelet Aggregation) PKA_active->Downstream phosphorylates targets PDE_Inhibitor PDE Inhibitor (e.g., Rolipram, Cilostamide) PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE inhibits AMP 5'-AMP PDE->AMP degrades cAMP_degradation cAMP cAMP_degradation->PDE cluster_cAMP cAMP Accumulation Assay cluster_PKA PKA Kinase Activity Assay cAMP_start Seed cells expressing IP receptor (e.g., CHO) cAMP_treat Treat cells with varying concentrations of this compound or comparator cAMP_start->cAMP_treat cAMP_lyse Lyse cells to release intracellular cAMP cAMP_treat->cAMP_lyse cAMP_measure Measure cAMP concentration (e.g., ELISA, HTRF) cAMP_lyse->cAMP_measure cAMP_analyze Generate dose-response curve and determine EC₅₀ cAMP_measure->cAMP_analyze PKA_start Prepare cell lysates from treated and untreated cells PKA_incubate Incubate lysates with PKA substrate and ATP PKA_start->PKA_incubate PKA_detect Detect phosphorylated substrate using a specific antibody PKA_incubate->PKA_detect PKA_measure Measure signal (e.g., colorimetric, luminescent) PKA_detect->PKA_measure PKA_analyze Determine fold-increase in PKA activity PKA_measure->PKA_analyze

References

Head-to-Head Comparison: Carbacyclin and Treprostinil in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of prostacyclin analogs, both Carbacyclin and Treprostinil have emerged as critical molecules for therapeutic applications, primarily targeting conditions such as pulmonary arterial hypertension (PAH). Their potent vasodilatory and anti-platelet aggregation properties, mediated through the activation of the prostacyclin receptor (IP receptor), make them subjects of intense research. This guide provides a detailed head-to-head comparison of this compound and Treprostinil, presenting quantitative preclinical data, detailed experimental methodologies, and visual representations of their shared signaling pathways to aid researchers in their drug development endeavors.

At a Glance: Quantitative Comparison

To facilitate a direct comparison of their biological activities, the following tables summarize key quantitative data for this compound and Treprostinil. It is important to note that these values are derived from various studies and experimental systems and should be interpreted as indicative rather than absolute direct comparisons.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterThis compoundTreprostinil
Receptor Binding Affinity (Ki) ~2.0 nM (IP Receptor)32 nM (IP Receptor), 4.4 nM (DP1 Receptor), 3.6 nM (EP2 Receptor)[1]
Adenylyl Cyclase Activation (EC50) Data not readily available1.9 nM (IP Receptor), 0.6 nM (DP1 Receptor), 6.2 nM (EP2 Receptor)[1]
Vasodilation (pEC50) Data not readily available9.48 ± 0.13 (in human pulmonary arteries)[2]
Inhibition of Platelet Aggregation (IC50) ~33.3 nM (vs. ADP/collagen)Data on specific IC50 values from preclinical in vitro studies are limited, but its inhibitory effect on platelet aggregation is well-documented.

Table 2: Pharmacokinetic Properties

ParameterThis compoundTreprostinil
Chemical Stability Chemically stable analog of prostacyclin.Chemically stable analog of prostacyclin.[3]
Metabolism Metabolically unstable with a short duration of action after infusion termination.Primarily metabolized in the liver by CYP2C8.
Half-life Short, with platelet inhibition no longer apparent 10 minutes after terminating infusion.Approximately 4 hours.
Bioavailability Not applicable for in vitro studies.Varies by administration route (e.g., ~100% for subcutaneous infusion, 17% for oral).

Mechanism of Action: A Shared Signaling Pathway

Both this compound and Treprostinil exert their primary physiological effects by acting as agonists for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Upon binding, they trigger a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.

Treprostinil has also been shown to be a potent agonist at the prostanoid DP1 and EP2 receptors, which can also contribute to its vasodilatory effects[1].

Prostacyclin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects prostacyclin_analog This compound or Treprostinil ip_receptor IP Receptor (GPCR) prostacyclin_analog->ip_receptor Binds to g_protein Gs Protein ip_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream_effectors Downstream Effectors pka->downstream_effectors Phosphorylates vasodilation Vasodilation downstream_effectors->vasodilation platelet_inhibition Inhibition of Platelet Aggregation downstream_effectors->platelet_inhibition

Prostacyclin Analog Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize prostacyclin analogs.

In Vitro Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To determine the IC50 value of this compound or Treprostinil for the inhibition of platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. The supernatant (PRP) is carefully collected.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer.

    • Aliquots of PRP are pre-incubated with either a vehicle control or varying concentrations of the test compound (this compound or Treprostinil) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • An aggregating agent (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum aggregation is determined from the aggregation curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Platelet Aggregation Assay Workflow start Start blood_collection Collect Whole Blood (with anticoagulant) start->blood_collection centrifuge1 Centrifuge (Low Speed) blood_collection->centrifuge1 prp_collection Collect Platelet-Rich Plasma (PRP) centrifuge1->prp_collection adjust_platelets Adjust Platelet Count prp_collection->adjust_platelets pre_incubation Pre-incubate PRP with Test Compound or Vehicle adjust_platelets->pre_incubation add_agonist Add Aggregating Agent (e.g., ADP, Collagen) pre_incubation->add_agonist measure_aggregation Measure Aggregation (Light Transmission Aggregometer) add_agonist->measure_aggregation data_analysis Analyze Data (Calculate % Inhibition and IC50) measure_aggregation->data_analysis end End data_analysis->end

Platelet Aggregation Assay Workflow
Ex Vivo Vasodilation Assay (Isolated Tissue Bath)

This assay assesses the vasodilatory effect of a compound on isolated blood vessels.

Objective: To determine the EC50 value of this compound or Treprostinil for vasodilation.

Methodology:

  • Tissue Preparation: A blood vessel (e.g., rat aorta, human pulmonary artery) is carefully dissected and cut into rings of 2-3 mm in length.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: An optimal resting tension is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound (this compound or Treprostinil) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded at each concentration.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Vasodilation Assay Workflow start Start dissect_vessel Dissect Blood Vessel (e.g., Aorta) start->dissect_vessel prepare_rings Prepare Arterial Rings dissect_vessel->prepare_rings mount_rings Mount Rings in Organ Bath prepare_rings->mount_rings equilibrate Equilibrate under Tension mount_rings->equilibrate pre_contract Pre-contract with Vasoconstrictor equilibrate->pre_contract add_compound Add Test Compound (Cumulative Concentrations) pre_contract->add_compound record_relaxation Record Relaxation Response add_compound->record_relaxation data_analysis Analyze Data (Calculate % Relaxation and EC50) record_relaxation->data_analysis end End data_analysis->end

References

A Comparative Guide to the Stability of Carbacyclin Versus Native Prostacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical and metabolic stability of carbacyclin and its native analog, prostacyclin (PGI2). The inherent instability of prostacyclin has been a significant hurdle in its therapeutic application, necessitating the development of stable analogs like this compound. This document synthesizes experimental data to objectively compare the performance of these two compounds, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, making it a critical molecule in cardiovascular homeostasis. However, its clinical utility is severely limited by its rapid degradation under physiological conditions. This compound, a synthetic analog of prostacyclin, was designed to overcome this limitation by modifying the core chemical structure to enhance stability while retaining biological activity. This guide demonstrates through structural analysis, comparative stability data, and metabolic pathway examination that this compound offers a significantly more stable alternative to native prostacyclin, making it a more viable candidate for pharmaceutical development and various research applications.

Chemical Structure and Inherent Stability

The profound difference in stability between prostacyclin and this compound stems from a key structural modification. Native prostacyclin possesses a vinyl ether moiety within its bicyclic core, which is highly susceptible to acid-catalyzed hydrolysis[1]. This chemical vulnerability leads to its rapid breakdown into the inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α)[1][2].

In contrast, this compound is a carbocyclic analog where the labile exocyclic vinyl ether oxygen atom of prostacyclin is replaced with a chemically robust methylene group (-CH2-)[3]. This single substitution confers significant chemical stability, rendering the molecule resistant to the rapid hydrolysis that plagues its native counterpart.

Table 1: Comparison of Chemical Structures

CompoundChemical StructureKey Structural Feature
Prostacyclin (PGI2) Contains an unstable vinyl ether linkage in its bicyclic ring system.
This compound The vinyl ether oxygen is replaced by a stable methylene group, forming a carbocyclic ring.

Comparative Chemical Stability: Experimental Data

The chemical instability of prostacyclin is evident in its short half-life in aqueous solutions, particularly at physiological pH. In contrast, this compound is characterized as a chemically stable analog, though specific half-life data under varying conditions are less commonly reported, the qualitative difference is profound.

Table 2: Chemical Half-Life Comparison

CompoundConditionHalf-lifeReference
Prostacyclin (PGI2) Aqueous Buffer (pH 7.48, 25°C)~3.5 minutes[1]
Prostacyclin (PGI2) Aqueous Buffer (pH 7.48, 4°C)~14.5 minutes
Prostacyclin (PGI2) Human Blood (Physiological pH)~42 seconds
Prostacyclin (PGI2) Citrated Human Whole Blood (37°C)6.3 ± 0.8 minutes
Prostacyclin (PGI2) Citrated Human Plasma (37°C)10.7 ± 2.3 minutes
This compound Aqueous SolutionDescribed as a "chemically stable analogue"

The data clearly illustrates the rapid degradation of prostacyclin, with its half-life ranging from seconds to a few minutes in biological fluids and buffers at physiological pH and temperature. The stability of this compound, while not quantified with precise half-lives in the available literature, is consistently highlighted as its key advantage, allowing for its use in experimental and potential therapeutic settings where sustained activity is required.

Metabolic Stability and Pathways

Beyond chemical stability, the metabolic fate of these compounds is a critical determinant of their in vivo duration of action.

Prostacyclin Metabolism

Native prostacyclin is not only chemically unstable but also rapidly metabolized in vivo. The primary metabolic pathway involves two main stages:

  • Spontaneous Hydrolysis: The initial and rapid degradation is the non-enzymatic hydrolysis to 6-keto-PGF1α.

  • Enzymatic Degradation: Following hydrolysis, 6-keto-PGF1α undergoes further enzymatic metabolism, primarily in the liver. This involves β-oxidation, dehydrogenation at C-15, and ω-oxidation, leading to the formation of various urinary metabolites.

This compound Metabolism

Information on the specific metabolic pathway of this compound is less detailed in publicly available literature. However, some studies indicate that while being chemically stable, this compound is "metabolically-unstable". This suggests that its clearance from the body is likely governed by enzymatic processes rather than chemical degradation. The biological effects of this compound are reported to dissipate within 10 minutes after cessation of infusion, indicating a relatively rapid in vivo clearance. This metabolic susceptibility, in contrast to its chemical robustness, allows for its biological activity to be terminated efficiently once administration is stopped.

cluster_prostacyclin Prostacyclin (PGI2) Degradation cluster_this compound This compound Degradation PGI2 Prostacyclin (PGI2) (Chemically Unstable) Hydrolysis Spontaneous Hydrolysis (Vinyl Ether Cleavage) PGI2->Hydrolysis Metabolite1 6-keto-PGF1α (Inactive) Hydrolysis->Metabolite1 Enzymatic Enzymatic Degradation (β-oxidation, etc.) Metabolite1->Enzymatic UrinaryMetabolites Urinary Metabolites Enzymatic->UrinaryMetabolites This compound This compound (Chemically Stable) Enzymatic_C Metabolic Degradation This compound->Enzymatic_C Metabolites_C Metabolites Enzymatic_C->Metabolites_C

Comparative Degradation Pathways

Signaling Pathway

Both this compound and prostacyclin exert their biological effects through the same signaling pathway. They are agonists of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is responsible for the downstream physiological effects, including vasodilation and inhibition of platelet aggregation.

Ligand Prostacyclin or this compound IP_Receptor IP Receptor (GPCR) Ligand->IP_Receptor G_Protein Gαs Protein IP_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Response

Signaling Pathway of Prostacyclin and this compound

Experimental Protocols

Determination of Chemical Stability

A common method to assess the chemical stability of prostacyclin and its analogs is through High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of the compound over time under controlled conditions (e.g., varying pH and temperature).

Methodology:

  • Solution Preparation: Prepare solutions of prostacyclin or this compound in buffers of different pH values (e.g., pH 4, 7.4, and 9).

  • Incubation: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase to separate the parent compound from its degradation products.

  • Quantification: Use a UV detector to quantify the peak area of the parent compound.

  • Half-life Calculation: Plot the concentration of the parent compound versus time and calculate the half-life (t½) from the degradation kinetics.

Start Prepare Solutions (Varying pH and Temperature) Incubate Incubate Solutions Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis (Separation of Parent and Degradants) Sample->HPLC Quantify Quantify Parent Compound (UV Detection) HPLC->Quantify Calculate Calculate Half-life Quantify->Calculate

Workflow for Chemical Stability Assay
Measurement of Platelet Aggregation Inhibition

The biological activity of prostacyclin and this compound is often assessed by their ability to inhibit platelet aggregation.

Objective: To determine the concentration of the compound required to inhibit platelet aggregation by 50% (IC50).

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Obtain whole blood from healthy donors and centrifuge at a low speed to separate the PRP.

  • Incubation: Pre-incubate aliquots of PRP with various concentrations of prostacyclin or this compound.

  • Induce Aggregation: Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

  • Measure Aggregation: Monitor the change in light transmittance through the PRP suspension using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Calculate IC50: Plot the percentage of aggregation inhibition against the concentration of the compound to determine the IC50 value.

Assessment of Vasodilation

The vasodilatory effects can be measured using isolated blood vessel preparations.

Objective: To determine the concentration of the compound that causes 50% of the maximal relaxation (EC50).

Methodology:

  • Prepare Arterial Rings: Isolate arterial segments (e.g., from rats or rabbits) and cut them into rings.

  • Mount Rings: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with carbogen and maintained at 37°C.

  • Induce Contraction: Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine or U46619).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of prostacyclin or this compound to the bath.

  • Measure Relaxation: Record the relaxation of the arterial rings as a percentage of the pre-contraction tension.

  • Calculate EC50: Plot the percentage of relaxation against the log concentration of the compound to determine the EC50 value.

Conclusion

The substitution of the vinyl ether oxygen with a methylene group in this compound confers a significant increase in chemical stability compared to native prostacyclin. This structural modification effectively prevents the rapid hydrolysis that limits the therapeutic potential of prostacyclin. While both compounds share a common mechanism of action through the IP receptor and subsequent cAMP signaling, the enhanced stability of this compound makes it a far more practical and reliable tool for both in vitro research and as a basis for the development of novel therapeutics targeting the prostacyclin pathway. The information presented in this guide underscores the importance of chemical stability in drug design and provides a clear rationale for the preference of this compound over native prostacyclin in many scientific and clinical contexts.

References

A Comparative Guide to the In Vitro Potency of Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several common prostacyclin analogs, supported by experimental data. The information is intended to assist researchers in selecting the appropriate analog for their specific experimental needs.

Prostacyclin (PGI2) and its synthetic analogs are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the prostacyclin receptor (IP receptor).[1][2] These compounds are crucial in the treatment of pulmonary arterial hypertension (PAH).[3][4] Their therapeutic effects are largely attributed to their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells, leading to vasodilation and inhibition of proliferation.[1] This guide focuses on the in vitro potency of four widely studied prostacyclin analogs: Treprostinil, Iloprost, Beraprost, and Cicaprost.

Comparative Potency of Prostacyclin Analogs

The in vitro potency of prostacyclin analogs is typically determined by their ability to elicit a biological response, such as vasodilation or inhibition of cell proliferation, at a specific concentration. A common measure of potency is the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum.

The following table summarizes the EC50 values for Treprostinil, Iloprost, Beraprost, and Cicaprost from various in vitro studies. It is important to note that EC50 values can vary depending on the specific cell type, tissue, and experimental conditions used.

Prostacyclin AnalogAssay TypeCell/Tissue TypeEC50 (nM)Reference
Treprostinil (UT-15) VasodilationHuman Pulmonary Arteries0.328
Inhibition of Cell ProliferationHuman Pulmonary Artery Smooth Muscle Cells4.2
cAMP GenerationHuman Pulmonary Artery Smooth Muscle Cells8.2
Iloprost VasodilationHuman Pulmonary Arteries1.43
Inhibition of Cell ProliferationHuman Pulmonary Artery Smooth Muscle Cells21.0
cAMP GenerationHuman Pulmonary Artery Smooth Muscle Cells4.8
Beraprost Inhibition of Cell ProliferationHuman Pulmonary Artery Smooth Muscle Cells40.0
cAMP GenerationHuman Pulmonary Artery Smooth Muscle Cells98.2
Cicaprost Inhibition of Cell ProliferationHuman Pulmonary Artery Smooth Muscle Cells24.1
cAMP GenerationHuman Pulmonary Artery Smooth Muscle Cells7.1

Based on the data, Treprostinil consistently demonstrates high potency in both vasodilation and anti-proliferative assays. Iloprost and Cicaprost also show significant potency, while Beraprost is generally less potent in these in vitro models.

Signaling Pathway and Experimental Workflow

Prostacyclin Analog Signaling Pathway

Prostacyclin analogs exert their effects by binding to the IP receptor, a G-protein coupled receptor. This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to a cascade of downstream effects that result in vasodilation and inhibition of smooth muscle cell proliferation.

Prostacyclin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to Gs Protein Gs Protein IP Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Vasodilation & Inhibition of Proliferation PKA->Cellular Response Leads to

Caption: Prostacyclin analog signaling pathway.

Experimental Workflow for In Vitro Potency Assessment

The determination of in vitro potency for prostacyclin analogs typically involves a series of steps, from cell culture to data analysis, to ascertain their biological activity.

Experimental Workflow cluster_assays 4. Biological Assays Cell_Culture 1. Cell Culture (e.g., Human Pulmonary Artery Smooth Muscle Cells) Drug_Treatment 2. Treatment with Prostacyclin Analogs (Varying Concentrations) Cell_Culture->Drug_Treatment Incubation 3. Incubation (Defined Time Period) Drug_Treatment->Incubation cAMP_Assay cAMP Accumulation Assay Incubation->cAMP_Assay Proliferation_Assay Cell Proliferation Assay (e.g., [3H]thymidine incorporation) Incubation->Proliferation_Assay Data_Analysis 5. Data Analysis (Dose-Response Curves, EC50 Calculation) cAMP_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for in vitro potency testing.

Experimental Protocols

Cell Culture of Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
  • Cell Source: Primary cultures of human pulmonary artery smooth muscle cells are established from explants of the pulmonary artery obtained from healthy donor tissue.

  • Culture Medium: Cells are typically grown in Smooth Muscle Growth Medium (SmGM), supplemented with 5% fetal bovine serum (FBS), growth factors (e.g., hEGF, hFGF), and antibiotics (e.g., penicillin-streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to stimulation by prostacyclin analogs.

  • Cell Seeding: HPASMCs are seeded into 96-well plates and grown to confluency.

  • Pre-incubation: Prior to stimulation, cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor, such as rolipram or IBMX, to prevent the degradation of cAMP.

  • Stimulation: Cells are then incubated with varying concentrations of the prostacyclin analogs for a specified time (e.g., 15 minutes) at 37°C.

  • Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE cAMP assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are typically expressed as pmol of cAMP per mg of protein. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

Cell Proliferation ([³H]Thymidine Incorporation) Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Synchronization: HPASMCs are seeded in 24- or 48-well plates. To synchronize the cell cycle, they are often serum-starved for 24-48 hours before the experiment.

  • Stimulation: The cells are then stimulated with a mitogen (e.g., 10% FBS) in the presence or absence of varying concentrations of the prostacyclin analogs for a defined period (e.g., 24-48 hours).

  • [³H]Thymidine Labeling: During the final hours of incubation (e.g., 4-6 hours), [³H]thymidine is added to the culture medium. Actively proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Harvesting and Scintillation Counting: The cells are washed to remove unincorporated [³H]thymidine, and the DNA is precipitated with trichloroacetic acid (TCA). The amount of incorporated radioactivity is then quantified using a liquid scintillation counter.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated) response. Dose-response curves are constructed to determine the inhibitory concentration 50% (IC50) or EC50 for inhibition of proliferation.

References

Navigating the Prostanoid Receptor Landscape: A Comparative Guide to Carbacyclin's Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of synthetic prostanoids with their target receptors is paramount. Carbacyclin, a stable analog of prostacyclin (PGI₂), is primarily recognized for its potent activation of the prostacyclin (IP) receptor. However, its potential for cross-reactivity with other prostanoid receptors—namely the prostaglandin E (EP), prostaglandin D (DP), prostaglandin F (FP), and thromboxane (TP) receptors—can lead to off-target effects and influence its overall pharmacological profile. This guide provides a comparative analysis of this compound's interactions with these receptors, supported by experimental data on related compounds and detailed methodologies for assessing these interactions.

While specific quantitative data on the binding affinity and functional potency of this compound across the full panel of prostanoid receptors is limited in publicly available literature, studies on structurally and functionally similar prostacyclin analogs, such as iloprost and beraprost, provide valuable insights into potential cross-reactivities. Evidence suggests that some prostacyclin analogs can interact with EP₁ and EP₃ receptors. This guide will leverage data from these analogs to present a comparative profile.

Quantitative Comparison of Prostanoid Receptor Interactions

To illustrate the potential cross-reactivity profile of a prostacyclin analog, the following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of iloprost, a well-characterized this compound analog, across a range of human prostanoid receptors. This data serves as a critical reference point for understanding the potential selectivity of this compound.

ReceptorLigandBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC₅₀, nM)
IP Iloprost3.9cAMP Elevation0.37
EP₁ Iloprost1.1Calcium Influx0.3
EP₂ IloprostVery Low AffinitycAMP ElevationLow Activity
EP₃ IloprostLow Affinity-Low Activity
EP₄ IloprostLow AffinitycAMP ElevationLow Activity
DP₁ IloprostVery Low AffinitycAMP ElevationLow Activity
FP IloprostLow Affinity-Low Activity
TP IloprostVery Low Affinity-Low Activity

Data derived from studies on iloprost at recombinant human prostanoid receptors expressed in cell lines.[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound and its analogs with prostanoid receptors triggers distinct intracellular signaling cascades. The primary target, the IP receptor, along with EP₂, EP₄, and DP₁ receptors, typically couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the EP₁ receptor couples to Gαq, activating phospholipase C, which results in an increase in intracellular calcium ([Ca²⁺]i). The EP₃ receptor is known for its coupling to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. The FP and TP receptors also primarily couple to Gαq.

Prostanoid Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors Prostanoid Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers This compound This compound IP IP This compound->IP Primary Target Iloprost Iloprost Iloprost->IP EP1 EP1 Iloprost->EP1 Gas Gαs IP->Gas Gaq Gαq EP1->Gaq EP2 EP2 EP2->Gas EP3 EP3 Gai Gαi EP3->Gai EP4 EP4 EP4->Gas DP1 DP1 DP1->Gas FP FP FP->Gaq TP TP TP->Gaq AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates Gai->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_up ↑ [Ca²⁺]i PLC->Ca_up

Caption: Prostanoid receptor signaling pathways.

To determine the cross-reactivity of compounds like this compound, a systematic experimental workflow is employed, typically involving radioligand binding assays to assess binding affinity and functional assays to measure the downstream signaling response.

Experimental Workflow for Cross-Reactivity cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Comparison start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Competition) start->binding_assay receptors_functional Cells Expressing Individual Receptors start->receptors_functional receptors_binding Panel of Prostanoid Receptors (IP, EP, DP, FP, TP) binding_assay->receptors_binding ki_value Determine Ki values receptors_binding->ki_value comparison Compare Ki and EC₅₀ values across all receptors ki_value->comparison cAMP_assay cAMP Functional Assay (for Gs/Gi coupled receptors) ec50_value Determine EC₅₀/IC₅₀ values cAMP_assay->ec50_value ca_assay Calcium Mobilization Assay (for Gq coupled receptors) ca_assay->ec50_value receptors_functional->cAMP_assay receptors_functional->ca_assay ec50_value->comparison selectivity Determine Selectivity Profile comparison->selectivity

Caption: Workflow for assessing receptor cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound-receptor interactions. Below are representative protocols for the key assays used to determine the binding and functional activity of prostanoid analogs.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

  • Membrane Preparation:

    • Cells stably expressing the human prostanoid receptor of interest (e.g., EP₁, EP₂, etc.) are cultured and harvested.

    • The cells are lysed by sonication in a cold buffer, and the cell membranes are isolated by centrifugation.

    • The membrane pellet is resuspended, and protein concentration is determined.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound (e.g., this compound or iloprost).

    • To determine non-specific binding, a separate set of wells contains the membranes, radioligand, and a high concentration of a known unlabeled ligand for that receptor.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gs and Gi-coupled receptors)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP.

  • Cell Preparation:

    • Cells expressing the prostanoid receptor of interest (e.g., IP, EP₂, EP₄, or EP₃) are seeded in a multi-well plate.

  • Assay Procedure (Gs-coupled):

    • The cells are incubated with varying concentrations of the test compound.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Assay Procedure (Gi-coupled):

    • The cells are first stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • The cells are then co-incubated with varying concentrations of the test compound.

    • The inhibition of forskolin-stimulated cAMP production is measured.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated.

    • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is determined.

Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

  • Cell Preparation:

    • Cells expressing the Gq-coupled prostanoid receptor (e.g., EP₁, FP, or TP) are seeded in a black, clear-bottom multi-well plate.

  • Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to calcium.

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader.

    • Varying concentrations of the test compound are added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis:

    • The increase in fluorescence intensity reflects the mobilization of intracellular calcium.

    • The concentration of the test compound that produces 50% of the maximal fluorescence response (EC₅₀) is determined.

References

Validating the Anti-thrombotic Effects of Carbacyclin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-thrombotic effects of Carbacyclin, a stable prostacyclin analog, with other relevant compounds. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

Introduction

This compound is a synthetic and chemically stable analog of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1] Unlike the chemically labile PGI2, this compound's stability makes it a valuable tool for in vivo research and potential therapeutic applications.[1] This guide focuses on the in vivo validation of this compound's anti-thrombotic effects, comparing its performance with its natural counterpart, prostacyclin, and another synthetic analog, Beraprost.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its anti-platelet effects by activating the prostacyclin (IP) receptor on the surface of platelets.[2] This G-protein coupled receptor, upon binding to this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to ultimately inhibit platelet activation and aggregation.[2]

Signaling Pathway of this compound This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Signaling pathway of this compound in platelets.

Comparative In Vivo Anti-thrombotic Efficacy

Direct head-to-head in vivo studies comparing the anti-thrombotic efficacy of this compound with other prostacyclin analogs and standard anti-platelet agents in a standardized thrombosis model are limited in publicly available literature. However, based on existing preclinical data, a comparative overview can be constructed.

Inhibition of Thrombus Formation

The ferric chloride-induced arterial thrombosis model is a widely used in vivo assay to evaluate the efficacy of anti-thrombotic agents. In this model, the application of ferric chloride to an artery induces endothelial injury and the formation of an occlusive thrombus. The time to vessel occlusion is a key parameter for assessing the anti-thrombotic effect of a test compound.

CompoundAnimal ModelKey Findings
This compound Rabbit, DogInhibits ex vivo platelet aggregation when administered intravenously. Potency is reported to be 0.1 times that of prostacyclin in this ex vivo model.
Prostacyclin (PGI2) RabbitIntravenous infusion inhibited electrically-induced thrombus formation in the carotid artery.
Beraprost CanineIn a model of coronary artery thrombosis, intravenous Beraprost (200 ng/kg/min) significantly prolonged the time from reperfusion to reocclusion compared to control.
Aspirin RatIneffective in significantly prolonging the time to occlusion in some ferric chloride-induced thrombosis models.
Clopidogrel RatSignificantly prolonged the time to occlusion in the ferric chloride-induced thrombosis model.
Effects on Bleeding Time

An important consideration for any anti-thrombotic agent is its effect on hemostasis, often assessed by measuring bleeding time.

CompoundAnimal ModelEffect on Bleeding Time
This compound -Specific in vivo data on bleeding time is not readily available in the reviewed literature.
Prostacyclin (PGI2) RabbitIntravenous infusion increased bleeding time.
Aspirin RatSignificantly prolongs tail bleeding time.
Clopidogrel RatSignificantly increases spleen bleeding time.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This protocol describes a standard method for inducing arterial thrombosis in rats to evaluate the efficacy of anti-thrombotic compounds.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe

  • Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Saline solution

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision and expose the right common carotid artery.

  • Carefully separate the artery from the surrounding tissues and vagus nerve.

  • Place a Doppler flow probe under the artery to monitor blood flow.

  • After a stable baseline blood flow is recorded, apply a strip of filter paper saturated with FeCl3 solution to the arterial surface, downstream of the flow probe.

  • Leave the filter paper in place for a defined period (e.g., 10 minutes).

  • Remove the filter paper and monitor the blood flow until complete occlusion (cessation of blood flow) occurs.

  • The time from the application of FeCl3 to complete vessel occlusion is recorded as the primary endpoint.

Ferric Chloride-Induced Thrombosis Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Expose_Artery Expose Carotid Artery Anesthesia->Expose_Artery Place_Probe Place Doppler Flow Probe Expose_Artery->Place_Probe Baseline_Flow Record Baseline Blood Flow Place_Probe->Baseline_Flow Apply_FeCl3 Apply FeCl3-soaked Filter Paper Baseline_Flow->Apply_FeCl3 Monitor_Flow Monitor Blood Flow Apply_FeCl3->Monitor_Flow Monitor_Flow->Monitor_Flow No Occlusion Occlusion Vessel Occlusion Monitor_Flow->Occlusion Record_Time Record Time to Occlusion Occlusion->Record_Time Yes End End Record_Time->End

Caption: Experimental workflow for the ferric chloride model.

Rat Tail Bleeding Time Assay

This protocol outlines a standard method for assessing the effect of a compound on hemostasis.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Scalpel or standardized cutting device

  • Filter paper

  • Timer

  • Warm water bath (37°C)

Procedure:

  • Anesthetize the rat.

  • Place the rat's tail in a warm water bath for 2-3 minutes to standardize temperature and blood flow.

  • Make a standardized transverse incision approximately 3 mm from the tip of the tail.

  • Immediately start a timer.

  • Gently blot the blood from the wound with filter paper every 30 seconds, without touching the wound itself.

  • The time from the incision until the cessation of bleeding (no bloodstain on the filter paper for at least 30 seconds) is recorded as the bleeding time.

Conclusion

This compound is a potent inhibitor of platelet aggregation with a mechanism of action centered on the prostacyclin signaling pathway. Its chemical stability offers a significant advantage over the native prostacyclin for in vivo applications. While direct, quantitative in vivo comparisons in standardized thrombosis models are not extensively available, existing ex vivo data suggests it is a less potent anti-platelet agent than prostacyclin. Further head-to-head in vivo studies employing standardized models, such as the ferric chloride-induced thrombosis model, are warranted to fully elucidate this compound's anti-thrombotic efficacy and its relative potency compared to other prostacyclin analogs and standard anti-thrombotic therapies. Such studies will be crucial in determining its potential for further clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent bioactive compounds like carbacyclin are paramount to ensuring both laboratory safety and environmental protection. This compound, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, necessitating meticulous disposal procedures to mitigate risks.[1][2] This guide provides essential, step-by-step logistical and safety information for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound.[1] Handlers must wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] All handling of this compound, particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation.[3]

Step-by-Step Disposal Procedures

This compound should be treated as a hazardous chemical waste product. The primary and recommended route of disposal is through a licensed hazardous waste management company, typically involving high-temperature incineration. Adherence to institutional, local, regional, and national regulations for hazardous waste is mandatory.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be segregated from regular laboratory trash. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, syringes), and used PPE.

2. Waste Collection and Containment:

  • Solid Waste: Collect pure, unused this compound powder in a clearly labeled, sealable, and compatible waste container. Avoid creating dust.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic or hazardous waste.

3. Labeling:

  • As soon as the first piece of waste is added, attach a completed hazardous waste label to the container.

  • The label must clearly identify the contents as "this compound Waste" or "Hazardous Waste Containing this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.

5. Disposal Request:

  • Once the waste container is full or is no longer in use, follow your institution's procedures to complete a chemical waste collection request form.

  • The waste will then be picked up by a licensed hazardous waste contractor for final disposal.

Important Considerations:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) regulations, under the Resource Conservation and Recovery Act (RCRA), specifically prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.

  • Consult EHS: If you have any questions or doubts regarding the disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.

Data Presentation: this compound Properties and Hazards

The following table summarizes key quantitative and qualitative data for this compound, essential for risk assessment and handling.

PropertyValue
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
CAS Number 69552-46-1
Appearance Solid powder
Solubility Soluble in ethanol at 20 mg/mL. The sodium salt form is used for improved solubility and stability in aqueous solutions.
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)

Experimental Protocols

Mandatory Visualizations

This compound Signaling Pathway

This compound exerts its primary biological effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that results in vasodilation and the inhibition of platelet aggregation.

Carbacyclin_Signaling_Pathway cluster_cell Target Cell (e.g., Platelet, Smooth Muscle) This compound This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Leads to

Caption: this compound signaling via the IP receptor and cAMP pathway.

This compound Disposal Workflow

The logical workflow for the proper disposal of this compound waste in a laboratory setting is a critical component of laboratory safety and regulatory compliance.

Disposal_Workflow Start This compound Waste Generated (Solid, Liquid, Contaminated Materials) Segregate 1. Segregate Waste (Separate from non-hazardous trash) Start->Segregate Contain 2. Contain Waste (Use sealed, compatible containers) Segregate->Contain Label 3. Label Container ('Hazardous Waste - this compound') Contain->Label Store 4. Store Securely (Designated cool, dry, ventilated area) Label->Store Request 5. Request Pickup (Follow institutional procedure) Store->Request Disposal 6. Professional Disposal (Licensed hazardous waste contractor) Request->Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling potent compounds like Carbacyclin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure proper handling from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that is harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a risk of splashes.Protects against eye irritation and injury from dust or liquid splashes[3][4].
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. When handling the compound, it is recommended to wear two pairs of gloves[5].Prevents skin contact, which can be harmful. Double-gloving provides an additional layer of protection, especially during compounding, administration, and disposal.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when there is a risk of generating airborne powder or aerosols. A fit-tested N95 or higher respirator is recommended.Avoids respiratory tract irritation and potential harm from inhaling the compound.

It is crucial to wash hands thoroughly before putting on and after removing gloves. All PPE should be considered contaminated after use and disposed of as hazardous waste.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to ensure safety and compliance.

Step-by-Step Handling and Disposal Workflow:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leakage.

    • Store this compound in a designated, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

    • The container should be kept tightly closed.

  • Preparation and Handling:

    • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

    • Ensure that safety showers and eyewash stations are readily accessible.

    • Do not eat, drink, or smoke in areas where this compound is handled.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • For solid spills, carefully cover with an absorbent mat to avoid raising dust.

    • For liquid spills, use absorbent materials to contain the spill.

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Disposal:

    • Dispose of all this compound waste, including unused material and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.

    • Use clearly labeled, sealed containers for waste collection.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) prep_area Prepare Handling Area (Fume Hood / BSC) prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decon Decontaminate Surfaces exp_run->cleanup_decon cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash end End cleanup_handwash->end start Start: Receive & Store this compound start->prep_ppe

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbacyclin
Reactant of Route 2
Carbacyclin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.